Alk2-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N8O2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+ |
InChI Key |
MXDCACLUETVZNL-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Canonical SMILES |
CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ALK2 Inhibitors
This guide provides a comprehensive overview of the mechanism of action for inhibitors targeting Activin receptor-like kinase 2 (ALK2), a key protein in cellular signaling. While the specific compound "Alk2-IN-5" is not documented in the available scientific literature, this document will focus on the well-established mechanisms of action for potent and selective ALK2 inhibitors, which would be applicable to any compound in this class.
Core Mechanism of Action
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4][5][6][7] ALK2 is a transmembrane receptor that, upon binding of a BMP ligand, forms a complex with a type II BMP receptor.[6] The type II receptor then phosphorylates the GS (glycine-serine rich) domain of ALK2, leading to its activation.[8] Activated ALK2, in turn, phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8/9).[4][6][9][10] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including bone formation, embryonic development, and iron metabolism.[2][8]
ALK2 inhibitors are small molecules designed to bind to the ATP-binding pocket of the ALK2 kinase domain.[1][3] By occupying this site, they prevent the binding of ATP, which is essential for the kinase activity of ALK2. This competitive inhibition blocks the autophosphorylation of ALK2 and the subsequent phosphorylation of downstream SMAD proteins, thereby inhibiting the entire signaling cascade.[2]
Mutations in the ALK2 gene can lead to its constitutive activation, causing diseases such as Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by the formation of bone in soft tissues, and Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain tumor.[1][3][6][9] ALK2 inhibitors are being developed to treat these conditions by suppressing the overactive signaling from the mutant ALK2 protein.[1][3][9]
Signaling Pathway Diagram
Quantitative Data: Potency and Selectivity
The efficacy of an ALK2 inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how well it inhibits the target versus other related kinases). This data is often presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%).
| Inhibitor | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK4 (IC50, nM) | ALK5 (IC50, nM) | Reference |
| LDN-193189 | 3 | 1 | 3 | >10,000 | 175 | [11] |
| LDN-212854 | 102 | 4 | 245 | >10,000 | >30,000 | [11] |
| K02288 | 10.3 | 1.1 | 1.2 | 1,220 | 517 | [11] |
| DMH1 | 108 | 27 | 129 | >10,000 | >10,000 | [11] |
| Dorsomorphin | 240 | 48 | 130 | >10,000 | >30,000 | [11] |
Note: Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 for ALK2 to that of other kinases.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant ALK2. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant ALK2 enzyme[10]
-
Kinase assay buffer[12]
-
Test compound (e.g., this compound)
-
96-well plates[12]
Protocol:
-
Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, recombinant ALK2 enzyme, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light produced by a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the concentration of the test compound.
Cell-Based Assay (pSMAD1/5 Inhibition Assay)
This assay determines the ability of a compound to inhibit ALK2 signaling within a cellular context. The level of phosphorylated SMAD1/5 is measured in cells stimulated with a BMP ligand.
Materials:
-
A suitable cell line (e.g., C2C12 myoblasts or FOP patient-derived fibroblasts)[9][11]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies against total SMAD1/5 and phosphorylated SMAD1/5 (pSMAD1/5)
-
Secondary antibodies for detection (e.g., HRP-conjugated)
-
Western blot or ELISA reagents
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BMP ligand (or Activin A for FOP cells) to activate the ALK2 pathway.
-
After stimulation, wash the cells and lyse them to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pSMAD1/5 and total SMAD1/5 using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the pSMAD1/5 signal to the total SMAD1/5 signal.
-
Determine the IC50 value by plotting the normalized pSMAD1/5 levels against the compound concentration.
Structural Basis of Inhibition
X-ray crystallography studies of ALK2 in complex with various inhibitors have provided detailed insights into their binding mode.[1][13] These studies reveal that inhibitors typically form a hydrogen bond with the hinge region of the kinase domain (specifically with the amide of His286).[1] Additional interactions, often water-mediated, are formed with key residues such as the catalytic Lys235 and Glu248 in the αC-helix, which helps to stabilize the inhibitor in the ATP-binding pocket.[1] The specific chemical moieties of an inhibitor determine its unique interactions within the pocket, influencing its potency and selectivity.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ALK2 Kinase Enzyme System [promega.com]
- 11. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Crystal mounting of ALK2 with FKBP12 and six compounds with subsequent data collection – openlabnotebooks.org [openlabnotebooks.org]
An In-Depth Technical Guide to the Synthesis and Purification of ALK2 Inhibitors: A Representative Protocol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct, publicly available synthesis and purification protocols for a compound specifically designated "Alk2-IN-5" are not readily found in the scientific literature. This guide provides a representative, in-depth technical overview based on the synthesis and purification of structurally similar and well-documented ALK2 inhibitors. The experimental protocols detailed below are a composite of methodologies reported for various potent and selective ALK2 inhibitors and should be adapted and optimized for specific research applications.
Introduction to ALK2 Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Aberrant ALK2 signaling has also been implicated in certain cancers, including diffuse intrinsic pontine glioma (DIPG).[3][4] Consequently, the development of potent and selective ALK2 inhibitors is a significant focus of therapeutic research.[1][2][5]
This guide outlines a representative synthesis and purification strategy for a potent ALK2 inhibitor, providing detailed experimental protocols and relevant biological context.
Representative Synthesis of a Diarylpyridine-Based ALK2 Inhibitor
The following protocol is a representative example of the synthesis of a potent diarylpyridine-based ALK2 inhibitor, adapted from published methodologies for similar compounds.[4][6][7]
Synthesis Workflow
The synthesis can be visualized as a multi-step process involving key chemical transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of a dihalopyridine (1.0 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water, add an arylboronic acid or its pinacol ester (1.1 eq).
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the mono-arylated intermediate.
Step 2: Buchwald-Hartwig Amination
-
Combine the mono-arylated intermediate (1.0 eq), an appropriate amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq) in a reaction vessel.
-
Add a base, for example, Cs₂CO₃ (2.0 eq), and a solvent such as toluene or 1,4-dioxane.
-
Degas the mixture and heat to 90-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final ALK2 inhibitor.
Purification of the Final Compound
Purification of small molecule inhibitors is crucial to remove impurities, by-products, and residual reagents.[8][9] High-performance liquid chromatography (HPLC) is a common and effective method for achieving high purity.
Purification Workflow
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of solvents that are compatible with the mobile phase, to a concentration of 10-50 mg/mL.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typically effective.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Purification: Inject the sample onto the equilibrated HPLC column. Collect fractions as the compound elutes.
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to determine which fractions contain the pure product. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the final product as a solid.
Characterization Data
The identity and purity of the synthesized ALK2 inhibitor should be confirmed by various analytical techniques.
| Analysis | Purpose | Typical Result |
| ¹H NMR | Structural elucidation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| ¹³C NMR | Structural confirmation | Chemical shifts consistent with the carbon framework of the molecule. |
| LC-MS | Purity and molecular weight determination | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| HRMS | Exact mass determination | Measured mass within 5 ppm of the calculated exact mass. |
| Purity (HPLC) | Quantitative purity assessment | >95% purity as determined by peak area at a specific wavelength. |
ALK2 Signaling Pathway
ALK2 inhibitors exert their therapeutic effect by blocking the downstream signaling cascade initiated by the binding of BMP ligands to the receptor complex.
Upon binding of a BMP ligand, the Type II receptor phosphorylates and activates ALK2.[10] Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in osteogenesis and other cellular processes. ALK2 inhibitors competitively bind to the ATP-binding pocket of the ALK2 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of R-SMADs, thereby blocking the downstream signaling cascade.[1][2]
References
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Conformationally Constrained ALK2 Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Purification | Hanbon [jshanbon.com]
- 9. Small Molecule Drugs [dupont.com]
- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Evaluation of ALK2 Inhibitors
This guide provides a comprehensive overview of the in vitro and in vivo studies of a representative Activin receptor-like kinase 2 (ALK2) inhibitor, LDN-212854, which serves as a paradigm for the preclinical assessment of novel ALK2-targeting compounds. ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key player in various cellular processes, and its aberrant signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3] The development of potent and selective ALK2 inhibitors is therefore of significant therapeutic interest.
Core Concepts of ALK2 Inhibition
ALK2 is a serine/threonine kinase that, upon activation by BMP ligands and a type II receptor, phosphorylates downstream SMAD proteins (SMAD1/5/8).[3][4][5] These activated SMADs then translocate to the nucleus to regulate gene transcription.[3] Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, lead to hyperactive signaling and are the genetic drivers of FOP and a significant portion of DIPG cases.[1][2][3] Small molecule inhibitors of ALK2 typically target the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[1][5]
In Vitro Studies
Biochemical Assays: Potency and Selectivity
The initial characterization of an ALK2 inhibitor involves determining its potency and selectivity through biochemical kinase assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of the isolated ALK2 kinase domain.
Table 1: In Vitro Kinase Inhibition Profile of LDN-212854 and Related Compounds
| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK4 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) |
| LDN-212854 | 3.3 | >10,000 | 1,020 | >10,000 | 3,250 | 1,070 |
| LDN-193189 | 1.1 | 1,040 | 11.1 | 1,510 | 321 | 25.4 |
| K02288 | 1.1 | 1.4 | 1.9 | >10,000 | 118 | 3.7 |
| DMH1 | 29.3 | 2,750 | 111 | >10,000 | >10,000 | 133 |
| Dorsomorphin | 30.2 | 2,010 | 11.9 | >10,000 | 1,170 | 12.9 |
Data compiled from a representative study. Actual values may vary between experiments.
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are crucial to confirm that the inhibitor can effectively penetrate cell membranes and engage its target in a physiological context. These assays typically measure the inhibition of downstream signaling events, such as SMAD phosphorylation.
Table 2: Cellular Activity of LDN-212854
| Assay | Cell Line | Stimulus | Endpoint | IC50 (nM) |
| BMP-induced transcription | C2C12 | BMP6 | Alkaline Phosphatase Activity | ~25 |
| BMP-induced transcription | C2C12 | BMP4 | Alkaline Phosphatase Activity | >1000 |
| TGF-β-induced transcription | 293T | TGF-β | CAGA-Luciferase Reporter | >10,000 |
| IL-6-induced hepcidin expression | HepG2 | IL-6 | Hepcidin mRNA | ~1000 |
Data is illustrative and compiled from published studies.[5]
Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol)
-
Reagents and Materials : Recombinant human ALK2 kinase domain, biotinylated peptide substrate, ATP, kinase buffer, and the test inhibitor (e.g., LDN-212854).
-
Procedure :
-
The ALK2 enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular pSMAD1/5 Western Blot Assay (Illustrative Protocol)
-
Cell Culture : Cells (e.g., primary fibroblasts from FOP patients or engineered cell lines) are cultured to sub-confluency.[6]
-
Treatment : Cells are pre-incubated with various concentrations of the ALK2 inhibitor for a set period.
-
Stimulation : The cells are then stimulated with a ligand known to activate the ALK2 pathway (e.g., BMP2, BMP6, or Activin A for mutant ALK2).[6]
-
Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5 (pSMAD1/5) and total SMAD proteins as a loading control.[6]
-
Analysis : The band intensities are quantified to determine the reduction in pSMAD1/5 levels relative to the vehicle-treated control.
In Vivo Studies
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor in a living organism. These parameters are critical for designing effective dosing regimens for in vivo efficacy studies. While specific PK data for "Alk2-IN-5" is not available, studies on related compounds like LDN-193189 and LDN-214117 have demonstrated good oral bioavailability and brain penetration, which is crucial for treating CNS disorders like DIPG.[7]
Efficacy in Disease Models
The therapeutic potential of ALK2 inhibitors is evaluated in animal models that recapitulate key aspects of human diseases.
Table 3: Summary of In Vivo Efficacy of Representative ALK2 Inhibitors
| Compound | Disease Model | Animal | Key Findings | Reference |
| LDN-212854 | Fibrodysplasia Ossificans Progressiva (FOP) | ALK2Q207D transgenic mouse | Prevented heterotopic ossification and preserved limb mobility. | [2][5] |
| LDN-193189 | Diffuse Intrinsic Pontine Glioma (DIPG) | Orthotopic xenografts of ACVR1R206H mutant cells | Extended survival compared to vehicle controls. | [2][7] |
| Saracatinib | Fibrodysplasia Ossificans Progressiva (FOP) | ACVR1Q207D-Tg model | Efficacious in preventing heterotopic bone formation. | [1][2] |
In Vivo Efficacy Study in an FOP Mouse Model (Illustrative Protocol)
-
Animal Model : A common model is a transgenic mouse expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) under an inducible promoter.[2][5]
-
Induction of Heterotopic Ossification (HO) : HO is induced, for example, by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb, which activates the mutant ALK2 transgene.[5]
-
Treatment : Mice are treated with the ALK2 inhibitor or vehicle control, typically via oral gavage, starting at a specified time relative to HO induction.
-
Monitoring and Endpoints :
-
Limb mobility and function are regularly assessed.
-
The formation of ectopic bone is monitored using micro-computed tomography (µCT) or X-ray imaging.
-
At the end of the study, tissues are collected for histological analysis to examine the extent of endochondral ossification.
-
-
Data Analysis : The volume of heterotopic bone and functional scores are compared between the treated and control groups to determine the efficacy of the inhibitor.
Visualizations: Pathways and Workflows
Caption: ALK2 signaling pathway and point of inhibition.
Caption: Workflow for an in vitro ALK2 kinase assay.
Caption: Workflow for an in vivo FOP efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of ALK2 Inhibitors in Fibrodysplasia Ossificans Progressiva: A Technical Guide
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues.[1][2] This process leads to the development of a second skeleton, causing joint fusion, restricted mobility, and a shortened lifespan.[3][4] The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I receptor for bone morphogenetic proteins (BMPs).[1][2] The most prevalent mutation, found in approximately 97% of FOP patients, is a single amino acid substitution (c.617G>A; p.R206H).[2][5] This mutation renders the ALK2 receptor constitutively active and, critically, confers a neofunction, allowing it to be aberrantly activated by Activin A.[6][7] This discovery has established ALK2 as a primary therapeutic target, spurring the development of specific inhibitors designed to block the pathological signaling cascade that drives HO in FOP.[8][9]
This technical guide provides an in-depth overview of the ALK2 signaling pathway in the context of FOP, details the mechanisms and developmental status of key ALK2 inhibitors, presents quantitative data from preclinical and clinical studies, and outlines core experimental methodologies for their evaluation.
The ALK2 Signaling Pathway in FOP Pathogenesis
Under normal physiological conditions, ALK2 functions as a transducer of BMP signaling. The binding of a BMP ligand (e.g., BMP7) induces the formation of a heterotetrameric complex between ALK2 (a type I receptor) and a BMP type II receptor (e.g., BMPRII).[10] The type II receptor then phosphorylates the glycine-serine (GS) rich domain of ALK2, activating its kinase domain.[10] Activated ALK2 subsequently phosphorylates the downstream effector proteins SMAD1, SMAD5, and SMAD8.[3][10] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of genes involved in osteogenesis.[9]
In FOP, the R206H mutation in ALK2 disrupts the inactive state of the kinase. This leads to two critical pathogenic consequences:
-
Leaky Signaling : The mutant receptor exhibits low-level, ligand-independent signaling.[6]
-
Neofunctional Ligand Response : The mutant ALK2 receptor gains the ability to be potently activated by Activin A, a ligand that normally antagonizes BMP signaling through wild-type ALK2.[6][7][11] Inflammation and tissue injury, which are known triggers for HO flare-ups in FOP, cause a local increase in Activin A, leading to robust and aberrant activation of the osteogenic pathway through the mutant receptor.[11][12]
Caption: ALK2 signaling in health and FOP.
ALK2 Inhibitors: Mechanism and Pipeline
The primary therapeutic strategy for FOP is the direct inhibition of ALK2 kinase activity.[3] Most small-molecule inhibitors in development are ATP-competitive, binding to the ATP pocket of the ALK2 kinase domain to prevent the phosphorylation of downstream SMAD proteins.[3][9] A key goal in drug design is achieving high selectivity for ALK2 over other BMP and TGF-β receptors to minimize off-target effects and preserve essential physiological signaling.[6][13]
Key ALK2 Inhibitors in Clinical Development
Several ALK2 inhibitors have advanced to clinical trials, representing the forefront of therapeutic development for FOP.
| Inhibitor Name(s) | Company | Type / Mechanism | Development Phase |
| Saracatinib (AZD0530) | AstraZeneca | Small molecule kinase inhibitor (repurposed) | Phase 2 (STOPFOP)[2][3] |
| Zilurgisertib (INCB000928) | Incyte Corporation | Small molecule ALK2 inhibitor | Phase 2 (PROGRESS)[6][14] |
| Fidrisertib (BLU-782 / IPN60130) | Blueprint Medicines / Ipsen | Selective small molecule ALK2 inhibitor | Phase 2 (FALKON)[3][6] |
| DS-6016a | Daiichi Sankyo | Anti-ALK2 monoclonal antibody | Phase 1 (Completed)[2][6] |
| BCX9250 | BioCryst Pharma | Small molecule ALK2 inhibitor | Phase 1[15] |
Quantitative Data Summary
The following table summarizes key quantitative data for prominent ALK2 inhibitors from preclinical and clinical studies.
| Compound | Target | IC50 | Selectivity Profile | Key Clinical Endpoint(s) |
| BLU-782 | ALK2 R206H | 7 nM[4] | >100-fold selective over ALK1, ALK3, ALK6[4] | Change in new HO volume |
| Saracatinib | ALK2 | Potent inhibitor (specific IC50 not cited) | Selective over ALKs 3, 4, 5, and 6[13] | New HO volume, number of flare-ups[2] |
| Zilurgisertib | ALK2 | Potent inhibitor (specific IC50 not cited) | High selectivity (details not cited) | Total volume of new HO, number of new flares[14] |
| LDN-193189 | ALK2/3/6 | ~5 nM (ALK2) | Broad BMP type I receptor inhibitor | N/A (Preclinical tool compound)[16] |
| K02288 | ALK2 | ~1.1 nM | Selective for BMP signaling over TGF-β | N/A (Preclinical tool compound)[12] |
Core Experimental Methodologies
The evaluation of ALK2 inhibitors relies on a tiered system of in vitro and in vivo assays designed to assess potency, selectivity, and therapeutic efficacy.
Experimental Protocol 1: In Vitro ALK2 Kinase Inhibition Assay
This protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the ALK2 kinase.
Objective: To quantify the potency of an inhibitor against recombinant ALK2 kinase activity.
Materials:
-
Recombinant human ALK2 (R206H mutant) kinase domain
-
Biotinylated peptide substrate (e.g., derived from SMAD1)
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents: Europium-labeled anti-phospho-serine antibody, and Streptavidin-Allophycocyanin (SA-APC)
-
384-well microplates
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the recombinant ALK2 enzyme, biotinylated peptide substrate, and kinase reaction buffer to each well.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC50 determination. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and SA-APC). The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotin tag, bringing the donor (Europium) and acceptor (APC) into proximity.
-
Signal Reading: Incubate to allow for detection reagent binding. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Experimental Protocol 2: In Vivo Efficacy Study in an FOP Mouse Model
This protocol describes a common workflow for assessing the ability of an ALK2 inhibitor to prevent trauma-induced heterotopic ossification in a genetically engineered FOP mouse model.[4]
Objective: To evaluate the in vivo efficacy of an ALK2 inhibitor in preventing HO formation.
Model: Conditional knock-in mice expressing the human ACVR1 R206H mutation (e.g., Acvr1tm(R206H)).
Materials:
-
FOP mouse model
-
Test compound formulated for oral gavage or other desired administration route
-
Vehicle control
-
Anesthetic
-
Rongeur forceps or cardiotoxin for muscle injury
-
Micro-computed tomography (μCT) scanner
Methodology Workflow:
Caption: Workflow for an in vivo FOP mouse model study.
-
Acclimatization & Dosing: Acclimatize adult FOP mice to handling. Begin daily administration of the ALK2 inhibitor or vehicle control via the chosen route (e.g., oral gavage).
-
HO Induction: On a specified day after the start of dosing (e.g., Day 3), anesthetize the mice and induce a focal muscle injury. A common method is a controlled pinch of the gastrocnemius muscle with rongeur forceps.[4]
-
Continued Treatment & Monitoring: Continue daily dosing for a period sufficient for HO to develop (e.g., 3-4 weeks). Monitor animal health, body weight, and any adverse effects.
-
Efficacy Assessment: At the end of the study, euthanize the animals and excise the injured limbs. Perform high-resolution μCT imaging on the limbs.
-
Data Analysis: Reconstruct the μCT images and use analysis software to quantify the volume of newly formed heterotopic bone within the injured muscle tissue.
-
Statistical Analysis: Perform statistical comparisons (e.g., t-test or ANOVA) to determine if the ALK2 inhibitor treatment resulted in a significant reduction in HO volume compared to the vehicle-treated control group.
Conclusion and Future Directions
The development of ALK2 inhibitors represents a paradigm shift from supportive care to a targeted, mechanism-based therapeutic strategy for FOP.[13] Preclinical studies have consistently demonstrated that inhibiting ALK2 can effectively prevent heterotopic ossification in robust animal models.[16][17] Several candidates have now progressed into clinical trials, with early results suggesting favorable safety and pharmacokinetic profiles.[3][15]
Key challenges remain, including ensuring long-term safety, managing potential on-target effects on normal bone and cartilage homeostasis, and optimizing dosing to prevent HO flare-ups throughout a patient's life. The development of next-generation inhibitors, such as BLU-782, which exhibit high selectivity for the mutant FOP receptor, may offer an improved therapeutic window.[4][6] The ongoing clinical trials are critical for establishing the efficacy of ALK2 inhibition in patients and will ultimately determine the role of this promising therapeutic class in the management of FOP.
References
- 1. orpha.net [orpha.net]
- 2. ijbs.org [ijbs.org]
- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 5. Understanding the Role of Active Receptor-Like Kinase 2 and Activin Receptor 1A in Fibrodysplasia Ossificans Progressiva: Progression and Therapeutic Prospects for Heterotopic Ossification – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]
- 12. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifopa.org [ifopa.org]
- 15. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]
- 16. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential of ALK2 Inhibition in Diffuse Intrinsic Pontine Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diffuse Intrinsic Pontine Glioma (DIPG) remains one of the most challenging pediatric brain tumors to treat, with a universally poor prognosis. The discovery of recurrent activating mutations in the ACVR1 gene, encoding the ALK2 kinase, in a significant subset of DIPG patients has unveiled a critical signaling pathway ripe for therapeutic intervention. This technical guide provides an in-depth overview of the role of ALK2 in DIPG and the scientific rationale for its inhibition. While this guide is centered around the emerging ALK2 inhibitor Alk2-IN-5 , it is important to note that publicly available, peer-reviewed preclinical data and detailed experimental protocols for this specific compound in the context of DIPG are currently limited. Therefore, this document serves as a comprehensive resource on the broader strategy of ALK2 inhibition, leveraging data from well-characterized inhibitors to provide a framework for the evaluation of novel therapeutic agents like this compound.
Introduction: The Emergence of ALK2 as a Target in DIPG
Diffuse Intrinsic Pontine Glioma is a high-grade brainstem glioma that primarily affects children.[1] The identification of somatic mutations in the ACVR1 (Activin A receptor type 1) gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein, in approximately 20-30% of DIPG cases has been a landmark discovery.[2] These gain-of-function mutations, which are also found in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), lead to constitutive activation of the BMP (Bone Morphogenetic Protein) signaling pathway.[2][3] This aberrant signaling is implicated in DIPG pathogenesis, making ALK2 an attractive therapeutic target.
This compound , a novel pyrazolopyrimidine compound, has been identified as an inhibitor of ALK2.[4][5] Information from patent literature suggests it also possesses activity against Fibroblast Growth Factor Receptors (FGFRs), another family of receptor tyrosine kinases implicated in some cancers.[4][6] While the dual activity of this compound could be of therapeutic interest, this guide will primarily focus on the ALK2 inhibition aspect in DIPG, drawing parallels from more extensively studied ALK2 inhibitors to outline a path for its preclinical evaluation.
The ALK2 Signaling Pathway in DIPG
The ALK2 protein is a type I transmembrane serine/threonine kinase receptor that plays a crucial role in the BMP signaling pathway. In normal physiology, BMP ligands bind to a complex of type I and type II receptors, leading to the phosphorylation and activation of the type I receptor, ALK2. Activated ALK2 then phosphorylates downstream effector proteins, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
In DIPG, specific mutations in the ACVR1 gene render the ALK2 receptor constitutively active, leading to ligand-independent activation of the downstream SMAD pathway.[2] This results in uncontrolled cell proliferation and contributes to tumor growth.
Quantitative Data for Representative ALK2 Inhibitors in DIPG Research
Due to the absence of specific published data for this compound, this section presents quantitative data from preclinical studies of other potent ALK2 inhibitors. This information provides a benchmark for the expected efficacy of a selective ALK2 inhibitor in DIPG models.
Table 1: In Vitro Efficacy of ALK2 Inhibitors in DIPG Cell Lines
| Inhibitor | DIPG Cell Line | Mutation Status | Assay | Endpoint | Result | Reference |
| LDN-193189 | SU-DIPG-IV | ACVR1 G328V, H3F3A K27M | Cell Viability | GI50 | 0.86 - 2.1 µM | |
| LDN-193189 | HSJD-DIPG-007 | ACVR1 R206H, H3F3A K27M | Cell Viability | GI50 | ~1 µM | |
| LDN-214117 | HSJD-DIPG-007 | ACVR1 R206H, H3F3A K27M | Cell Viability | IC50 | < 1 µM | [1] |
| K02288 | ACVR1 mutant DIPG cells | ACVR1 mutant | Cell Viability | - | Inhibition of BMP-induced SMAD pathway | [2] |
Table 2: In Vivo Efficacy of ALK2 Inhibitors in Orthotopic DIPG Xenograft Models
| Inhibitor | Mouse Model | DIPG Model | Dosing | Outcome | Reference |
| LDN-193189 | Immunodeficient mice | HSJD-DIPG-007 (ACVR1 R206H) | 25 mg/kg, daily for 28 days | Significantly extended survival | [1] |
| LDN-214117 | Immunodeficient mice | HSJD-DIPG-007 (ACVR1 R206H) | 25 mg/kg, daily for 28 days | Significantly extended survival | [1] |
Experimental Protocols for Evaluating ALK2 Inhibitors in DIPG
The following protocols are representative methodologies for the preclinical assessment of ALK2 inhibitors like this compound in DIPG research, based on established practices in the field.
Cell Culture of DIPG Patient-Derived Cell Lines
-
Objective: To maintain and propagate patient-derived DIPG cell lines for in vitro experiments.
-
Materials:
-
DIPG patient-derived cell lines (e.g., HSJD-DIPG-007).
-
Basal medium (e.g., DMEM/F12 with Neurobasal medium).
-
Supplements: B27, N2, human-bFGF, human-EGF, human-PDGF-AA, human-PDGF-BB, heparin.
-
Laminin-coated flasks or plates.
-
Standard cell culture incubator (37°C, 5% CO2).
-
-
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed complete medium.
-
Centrifuge at low speed to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh complete medium and plate on laminin-coated flasks.
-
Incubate at 37°C with 5% CO2.
-
Monitor cell growth and passage cells upon reaching 80-90% confluency.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of an ALK2 inhibitor on the viability of DIPG cells.
-
Materials:
-
DIPG cells.
-
ALK2 inhibitor (e.g., this compound) at various concentrations.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Protocol:
-
Seed DIPG cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ALK2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50/IC50 values.
-
Western Blotting for ALK2 Pathway Inhibition
-
Objective: To assess the inhibition of ALK2 signaling by measuring the phosphorylation of downstream SMAD proteins.
-
Materials:
-
DIPG cells.
-
ALK2 inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat DIPG cells with the ALK2 inhibitor at various concentrations for a defined time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total SMAD protein.
-
Orthotopic Xenograft Model of DIPG
-
Objective: To evaluate the in vivo efficacy of an ALK2 inhibitor in a clinically relevant animal model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Patient-derived DIPG cells expressing luciferase.
-
Stereotactic injection apparatus.
-
ALK2 inhibitor formulated for in vivo administration.
-
Bioluminescence imaging system.
-
-
Protocol:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject luciferase-expressing DIPG cells into the pons of the mice using stereotactic coordinates.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer the ALK2 inhibitor or vehicle according to the predetermined dosing schedule (e.g., oral gavage daily).
-
Monitor animal health and body weight regularly.
-
Continue to monitor tumor burden via bioluminescence imaging.
-
The primary endpoint is typically overall survival.
-
Conclusion and Future Directions
The inhibition of the constitutively active ALK2 kinase presents a promising and targeted therapeutic strategy for a significant portion of DIPG patients. While novel agents like this compound are emerging, a rigorous and systematic preclinical evaluation is paramount. The data from well-characterized ALK2 inhibitors demonstrate the potential for this class of compounds to impact DIPG cell viability and prolong survival in animal models.
Future research on this compound should focus on:
-
Comprehensive in vitro profiling: Determining its potency and selectivity against a panel of kinases and its efficacy across multiple ACVR1-mutant DIPG cell lines.
-
Pharmacokinetic and pharmacodynamic studies: Assessing its ability to cross the blood-brain barrier and inhibit the ALK2 pathway in the brain.
-
In vivo efficacy studies: Validating its anti-tumor activity in orthotopic DIPG models.
The methodologies and comparative data presented in this guide provide a solid foundation for the scientific community to advance the development of ALK2 inhibitors and bring much-needed therapeutic options to children with DIPG.
References
- 1. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 2. WO2004087707A1 - Pyrazolopyrimidine compounds and their use in medicine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Patents In BindingDB [bindingdb.org]
- 5. Synthesis of promiscuous ALK2 inhibitors-continuation-2 – openlabnotebooks.org [openlabnotebooks.org]
- 6. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathophysiology of Fibrodysplasia Ossificans Progressiva: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Aberrations Driving Ectopic Bone Formation
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and devastating genetic disorder characterized by the progressive formation of a second, heterotopic skeleton within soft connective tissues. This process, known as heterotopic ossification (HO), leads to cumulative and irreversible loss of mobility. This technical guide provides a comprehensive overview of the core molecular pathophysiology of FOP, with a focus on the underlying genetic mutation, the dysregulated signaling pathways, and the cellular origins of ectopic bone. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and target this debilitating disease.
The Genetic Basis of FOP: A Single Point Mutation with Catastrophic Consequences
At the heart of FOP lies a recurrent, heterozygous gain-of-function mutation in the Activin A receptor type I (ACVR1) gene, also known as activin-like kinase 2 (ALK2).[1][2] The vast majority of individuals with classic FOP, estimated at 97%, harbor the same single nucleotide substitution (c.617G>A), resulting in the replacement of arginine with histidine at amino acid position 206 (R206H) within the glycine-serine (GS)-rich domain of the ACVR1 protein.[1][3] The GS domain is a critical regulatory region; its phosphorylation by a type II receptor kinase is required for the activation of the ACVR1 kinase domain and subsequent downstream signaling.
While the R206H mutation is predominant, other rare mutations in the ACVR1 gene have been identified in atypical FOP cases. These mutations are also located in the GS domain or the protein kinase domain and similarly result in the overactivation of the bone morphogenetic protein (BMP) signaling pathway.[4] The high prevalence of the R206H mutation makes it a key focus for understanding the disease mechanism and for the development of targeted therapies.
Dysregulated Signaling: The Hijacking of the BMP Pathway
ACVR1 is a type I receptor for the bone morphogenetic protein (BMP) family of ligands, which are members of the transforming growth factor-β (TGF-β) superfamily.[3] The canonical BMP signaling pathway is essential for normal skeletal development and tissue homeostasis. In its wild-type form, the ACVR1 receptor is tightly regulated to prevent inappropriate signaling. However, the R206H mutation fundamentally alters the receptor's function in two critical ways:
-
Ligand-Independent (Basal) Hyperactivity: The mutant ACVR1(R206H) receptor exhibits a "leaky" or ligand-independent activation of the BMP signaling pathway. This is, in part, due to a reduced binding affinity for its negative regulator, FKBP12, which normally keeps the receptor in an inactive state in the absence of a ligand.[5] This basal hyperactivity leads to a chronically elevated level of downstream signaling.
-
Neofunction and Hypersensitivity to Ligands: The most profound consequence of the R206H mutation is the acquisition of a neofunction, rendering the receptor responsive to a ligand that it normally does not signal in response to: Activin A.[6] While wild-type ACVR1 can bind Activin A, this interaction typically forms a non-signaling complex that can even inhibit BMP signaling.[7][8] In stark contrast, the ACVR1(R206H) receptor interprets Activin A as a potent activating ligand, leading to robust downstream signaling.[6][8] Furthermore, the mutant receptor exhibits hypersensitivity to certain BMP ligands, such as BMP7.[9]
This dual aberration of ligand-independent and Activin A-dependent hyperactivation of the BMP pathway is the central molecular driver of heterotopic ossification in FOP.
The Canonical BMP Signaling Pathway in FOP
The binding of an appropriate ligand (such as a BMP or, in the case of the mutant receptor, Activin A) to a complex of type I and type II serine/threonine kinase receptors initiates a signaling cascade. The type II receptor phosphorylates the GS domain of the type I receptor (ACVR1), activating its kinase domain. The activated ACVR1 then phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 8. These phosphorylated SMADs (pSMAD1/5/8) then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in chondrogenesis and osteogenesis, such as RUNX2 and Osterix. In FOP, the constitutive and Activin A-induced hyperactivation of ACVR1(R206H) leads to excessive and sustained pSMAD1/5/8 signaling, driving the inappropriate differentiation of progenitor cells into bone-forming cells.
Cellular Origins of Heterotopic Ossification
Lineage tracing studies in mouse models of FOP have been instrumental in identifying the cellular source of heterotopic bone.[10][11] These studies have demonstrated that fibro/adipogenic progenitors (FAPs), a population of mesenchymal stem cells residing in the interstitial space of skeletal muscle, are a major cell of origin for HO in FOP.[10] Under normal conditions, FAPs contribute to muscle repair and regeneration. However, in the context of the ACVR1(R206H) mutation, these cells are aberrantly driven towards an osteochondrogenic lineage, forming the cartilage template that is subsequently replaced by bone in the endochondral ossification process characteristic of FOP.
Quantitative Data in FOP Pathophysiology
While precise ligand-receptor binding kinetics for ACVR1(R206H) are not extensively documented in the literature, downstream signaling readouts provide quantitative evidence of the pathway's dysregulation.
Table 1: Ligand-Receptor Binding and Signaling Characteristics
| Parameter | Wild-Type ACVR1 | ACVR1(R206H) Mutant | Reference(s) |
| Binding to FKBP12 | Normal | Reduced affinity | [5] |
| Response to BMPs (e.g., BMP7) | Normal signaling | Hypersensitive signaling | [9] |
| Response to Activin A | Forms a non-signaling complex | Gains agonist function, leading to robust pSMAD1/5/8 activation | [3][6][8] |
| Basal pSMAD1/5/8 Activation | Low/undetectable | Elevated | [12] |
Table 2: Quantitative Analysis of Downstream Signaling
| Cell Type/Model | Ligand Stimulation | Fold Change in pSMAD1/5/8 (R206H vs. WT) | Reference(s) |
| COS-7 cells | None (basal) | Significantly increased (qualitative) | [12] |
| HEK293/BRE-Luc | Activin A (10 ng/mL) | ~10-fold increase | [3] |
| HEK293/BRE-Luc | BMP6 (10 ng/mL) | No significant change | [3] |
| Zebrafish Embryos | None (basal) | Ventralization phenotype indicative of increased BMP signaling | [9] |
Note: Fold changes can vary depending on the cell type, ligand concentration, and assay used. The values presented are illustrative of the general findings.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in FOP research.
Luciferase Reporter Assay for BMP Signaling
This assay quantitatively measures the activity of the SMAD1/5/8-dependent BMP signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Plate C2C12 or HEK293T cells in a 24-well plate at a density of 5 x 104 cells/well.
-
Co-transfect cells with a BMP-responsive element (BRE)-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and either a wild-type or R206H ACVR1 expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Ligand Stimulation:
-
24 hours post-transfection, starve cells in serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of BMPs (e.g., BMP2, BMP7) or Activin A for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to unstimulated control cells.
-
Generation of FOP iPSC-Derived Osteoblasts
This protocol outlines the differentiation of FOP patient-derived induced pluripotent stem cells (iPSCs) into osteoblasts to model the disease in vitro.
Methodology:
-
iPSC Culture:
-
Culture FOP patient-derived iPSCs (harboring the R206H mutation) and control iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.
-
-
Mesoderm Induction:
-
When iPSCs reach 70-80% confluency, switch to a mesoderm induction medium containing a GSK3 inhibitor (e.g., CHIR99021) for 2-3 days.
-
-
Mesenchymal Stem Cell (MSC) Generation:
-
Dissociate the mesodermal cells and replate them in MSC expansion medium.
-
Culture for several passages to expand the MSC population.
-
-
Osteogenic Differentiation:
-
Plate the MSCs at a high density (e.g., 2 x 104 cells/cm2).
-
The following day, switch to an osteogenic differentiation medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Analysis of Osteogenesis:
-
Assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation.
-
Alizarin Red S Staining: To detect calcium deposition, a marker of late-stage osteogenesis.
-
Quantitative RT-PCR (qPCR): To measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (alkaline phosphatase), and BGLAP (osteocalcin).
-
-
In Vivo Quantification of Heterotopic Ossification in Mouse Models
Micro-computed tomography (µCT) is the gold standard for the non-invasive quantification of HO volume in FOP mouse models.[4][13][14]
Methodology:
-
Animal Model:
-
Use a conditional knock-in mouse model expressing Acvr1(R206H) (e.g., upon tamoxifen or doxycycline administration).
-
-
Induction of HO:
-
Induce HO through intramuscular injection of cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle.
-
-
µCT Scanning:
-
At desired time points post-injury (e.g., 14, 21, 28 days), euthanize the mice and fix the hindlimbs in 4% paraformaldehyde.
-
Scan the fixed limbs using a high-resolution µCT scanner with appropriate parameters (e.g., 55 kVp, 145 µA, 10-20 µm voxel size).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Using appropriate software (e.g., Amira, Avizo), segment the heterotopic bone from the native skeleton based on anatomical location and density thresholds.
-
Calculate the volume of the segmented heterotopic bone.
-
-
Data Presentation:
-
Present the quantified HO volume (in mm³) for each experimental group.
-
Conclusion
The pathophysiology of Fibrodysplasia Ossificans Progressiva is driven by a specific gain-of-function mutation in the ACVR1 gene, which leads to both ligand-independent and Activin A-induced hyperactivation of the BMP signaling pathway. This aberrant signaling hijacks the normal function of fibro/adipogenic progenitors, driving them to form an ectopic endochondral skeleton. The in-depth understanding of these molecular and cellular mechanisms, supported by quantitative data from robust experimental models, is crucial for the continued development of targeted therapies aimed at halting the devastating progression of this disease. This guide provides a foundational resource for researchers dedicated to this mission.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The finger 2 tip loop of Activin A is required for the formation of its non-signaling complex with ACVR1 and type II Bone Morphogenetic Protein receptors | bioRxiv [biorxiv.org]
- 3. ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Consequences of the ACVR1R206H Mutation of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microarchitecture of Heterotopic Ossification in Fibrodysplasia Ossificans Progressiva: An HR-pQCT Case Series [frontiersin.org]
- 7. Peer review in Activin A forms a non-signaling complex with ACVR1 and type II Activin/BMP receptors via its finger 2 tip loop | eLife [elifesciences.org]
- 8. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JCI - The fibrodysplasia ossificans progressiva R206H ACVR1 mutation activates BMP-independent chondrogenesis and zebrafish embryo ventralization [jci.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ALK2 Inhibition in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ALK2 inhibitors in cell culture experiments. The focus is on understanding the mechanism of action and providing detailed protocols for assessing the activity of these inhibitors.
Introduction to ALK2 and its Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4] This pathway is essential for a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][3] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like diffuse intrinsic pontine glioma (DIPG).[2][4][5]
ALK2 inhibitors are small molecules designed to block the kinase activity of ALK2, thereby inhibiting the downstream signaling cascade.[1] These inhibitors typically bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream effector proteins, primarily SMADs 1/5/8 (in the canonical pathway).[1][2] This blockade of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression.[4]
Mechanism of Action of ALK2 Inhibitors
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP6, BMP7) to a complex of type I and type II BMP receptors.[2] This binding event leads to the phosphorylation and activation of the type I receptor, ALK2, by the constitutively active type II receptor. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[1][2][3] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.
ALK2 inhibitors act as competitive inhibitors of ATP at the kinase domain of the ALK2 receptor. By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the R-SMADs, thus halting the signaling cascade.
ALK2 Signaling Pathway
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dissolution and Storage of Alk2-IN-5 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alk2-IN-5 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor kinase in the bone morphogenetic protein (BMP) signaling pathway, which plays a crucial role in various biological processes, including bone development, iron metabolism, and cellular differentiation.[1][2][3] Aberrant ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2] Therefore, ALK2 inhibitors like this compound are valuable tools for preclinical research and potential therapeutic agents.
Proper dissolution and storage of this compound are critical for ensuring its stability, bioavailability, and the reproducibility of experimental results in in vivo studies. These application notes provide detailed protocols and guidelines for the effective preparation and handling of this compound.
Note: The following data and protocols are based on information available for the structurally related and well-documented compound Alk2-IN-2, as specific preparation details for this compound are not widely published. These guidelines should serve as a robust starting point for experimental work.
ALK2 Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize its target pathway. The diagram below illustrates the canonical BMP/ALK2 signaling cascade and the point of inhibition.
Caption: ALK2 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
This table summarizes the solubility and storage conditions for Alk2-IN-2, which can be used as a reference for this compound.
| Parameter | Solvent / Condition | Value & Concentration | Notes | Reference(s) |
| Solubility | DMSO | Up to 125 mg/mL (~251 mM) | Heating to 37°C and sonication may be required to fully dissolve. | [4][5] |
| DMSO | 112.5 mg/mL (~226 mM) | Sonication is recommended. | [6] | |
| Storage (Solid Powder) | -20°C | Up to 3 years | Store desiccated. | [6] |
| Storage (Stock Solution) | -80°C in Solvent | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| -20°C in Solvent | Up to 1 month | For short-term storage. | [4][5] | |
| In Vivo Formulation | Vehicle Example | 5% DMSO, 47.5% PEG400, 47.5% Aqueous (10% Tween 80) | A common vehicle for oral administration of similar inhibitors. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous-based vehicles for in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[4][5]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[7] For short-term use, storage at -20°C for up to one month is acceptable.[4][5]
Protocol 2: Preparation of an Oral Dosing Formulation
This protocol provides a method for preparing a vehicle suitable for oral gavage in mice, based on formulations used for other ALK2 inhibitors.[8] The working solution for in vivo experiments should always be prepared fresh on the day of use.[7][9]
Materials:
-
This compound stock solution (from Protocol 1)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile conical tubes
Vehicle Preparation (Example: 10% Tween 80 in Water):
-
Prepare a 10% (v/v) Tween 80 solution by adding 1 mL of Tween 80 to 9 mL of sterile water.
-
Mix thoroughly until the solution is homogeneous.
Dosing Solution Preparation (Example: 1 mL of a 5 mg/mL solution):
-
Calculate Volumes: For a final formulation of 5% DMSO / 47.5% PEG400 / 47.5% Aqueous (10% Tween 80) :
-
This compound Stock: If using a 100 mg/mL stock to make a 5 mg/mL final solution, you will need 50 µL of the stock solution.
-
PEG400: 475 µL.
-
10% Tween 80 Solution: 475 µL.
-
-
Mixing Order: It is critical to add the solvents in the correct order to avoid precipitation.[7][9] a. Add the 475 µL of PEG400 to a sterile tube. b. Add the 50 µL of this compound stock solution (in DMSO) to the PEG400. Vortex thoroughly until the solution is clear. c. Slowly add the 475 µL of the 10% Tween 80 solution while vortexing.
-
Final Check: Ensure the final solution is clear and homogeneous. If any precipitation occurs, gentle warming (37°C) and sonication may be used to aid dissolution.[7][9]
-
Administration: Use the freshly prepared dosing solution for in vivo administration immediately.
Visualized Workflows and Logic
Experimental Workflow: From Powder to In Vivo Dosing
The following diagram outlines the standard workflow for preparing this compound for animal studies.
Caption: Standard workflow for this compound preparation for in vivo use.
Troubleshooting Dissolution Issues
Precipitation can be a common issue when preparing formulations. This diagram provides a logical approach to troubleshooting.
Caption: Troubleshooting guide for this compound formulation precipitation.
References
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ALK2 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "Alk2-IN-5" was not identified in the reviewed literature. The following application notes and protocols are based on well-characterized, representative ALK2 inhibitors with published data in mouse models, such as LDN-193189 and LDN-214117. These notes are intended to serve as a guide for researchers working with small molecule inhibitors of Activin receptor-like kinase 2 (ALK2).
Introduction to ALK2 Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor.[1] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO).[1][2] Aberrant ALK2 signaling has also been implicated in diffuse intrinsic pontine glioma (DIPG), a fatal childhood brain tumor.[3][4][5] Consequently, the development of selective ALK2 inhibitors is a promising therapeutic strategy for these conditions.[1][3] These inhibitors typically function by competing with ATP for binding to the kinase domain of ALK2, thereby blocking the downstream phosphorylation of SMAD proteins 1, 5, and 8 and subsequent gene transcription. This document provides a summary of effective concentrations and protocols for utilizing ALK2 inhibitors in preclinical mouse models of FOP and DIPG.
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for several ALK2 inhibitors in mouse models.
Table 1: Efficacy of ALK2 Inhibitors in Mouse Models of Fibrodysplasia Ossificans Progressiva (FOP)
| Inhibitor | Mouse Model | Dose | Route of Administration | Dosing Schedule | Efficacy |
| LDN-193189 | Inducible constitutively active ALK2 (caALK2)Q207D | Not Specified | Not Specified | Not Specified | Markedly attenuated ectopic ossification.[2] |
| LDN-212854 | Inducible constitutively active ALK2 (caALK2)Q207D | Not Specified | Not Specified | Not Specified | Potently inhibits heterotopic ossification.[6] |
| Saracatinib | ACVR1Q207D-Tg model | Not Specified | Not Specified | Not Specified | Efficacious in a model of heterotopic bone formation.[3] |
Table 2: Efficacy of ALK2 Inhibitors in Mouse Models of Diffuse Intrinsic Pontine Glioma (DIPG)
| Inhibitor | Mouse Model | Dose | Route of Administration | Dosing Schedule | Efficacy |
| LDN-193189 | Orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Orally bioavailable | Daily for 28 days | Extended survival compared to vehicle controls.[4][5] |
| LDN-214117 | Orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Orally bioavailable | Daily for 28 days | Extended survival compared to vehicle controls.[4][5] |
| E6201 | Xenografted with ACVR1R206H mutant HSJD-DIPG-007 or SU-DIPG-XXXVI | Not Specified | Not Specified | Not Specified | Prolonged survival of mice.[3] |
Signaling Pathways and Experimental Workflows
ALK2 Signaling Pathway
References
- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 2. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Alk2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone development and cellular differentiation.[1][2][3] Gain-of-function mutations in the ACVR1 gene are associated with debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] Consequently, ALK2 has emerged as a significant therapeutic target, leading to the development of small molecule inhibitors.[3][4]
Alk2-IN-5 is a potent and selective inhibitor of ALK2 kinase activity. These application notes provide an overview of its preclinical administration, including recommended routes, formulation, and representative experimental protocols for in vivo efficacy studies. The information herein is synthesized from preclinical studies of structurally and functionally similar ALK2 inhibitors.
ALK2 Signaling Pathway
The ALK2 receptor is a transmembrane serine/threonine kinase. Upon binding to its ligands, primarily Bone Morphogenetic Proteins (BMPs), ALK2 forms a heteromeric complex with a type II BMP receptor.[2] The type II receptor then phosphorylates the GS domain of ALK2, leading to its activation.[2] Activated ALK2 propagates the signal by phosphorylating downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[1][5] In certain pathological conditions, such as FOP and DIPG, mutations in ALK2 can lead to ligand-independent activation or aberrant activation by other ligands like Activin A, resulting in excessive signaling.[3][6]
Caption: Simplified ALK2 signaling pathway and the inhibitory action of this compound.
Preclinical Administration Routes and Formulation
The choice of administration route in preclinical trials is critical for determining the pharmacokinetic and pharmacodynamic profile of a compound.[7][8][9] For ALK2 inhibitors, both oral and parenteral routes have been successfully employed in animal models.[6][7][10]
Oral Administration
Oral gavage is a common and clinically relevant route for administering small molecule inhibitors in preclinical studies.[7]
-
Formulation: A common vehicle for oral administration of ALK2 inhibitors is a solution or suspension in a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and an aqueous solution containing a surfactant like Tween 80.[11][12][13] A typical formulation might consist of 5% DMSO, 47.5% PEG400, and 47.5% water with 10% Tween 80.[11][12][13]
Intravenous Administration
Intravenous (IV) injection is often used in initial pharmacokinetic studies to determine bioavailability.
-
Formulation: For IV administration, this compound should be dissolved in a vehicle suitable for injection, such as a solution of DMSO, PEG400, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and in vitro potency data for ALK2 inhibitors similar to this compound.
Table 1: Representative In Vitro Potency of ALK2 Inhibitors
| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) |
| Dorsomorphin | ~120 | >10,000 | ~83 |
| LDN-193189 | ~0.7 | ~1200 | ~1714 |
| LDN-212854 | ~1.2 | >10,000 | >8333 |
| K02288 | ~1.2 | ~560 | ~467 |
Data synthesized from multiple sources.[14]
Table 2: Representative Pharmacokinetic Parameters of ALK2 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Brain Penetration |
| LDN-193189 | 5 | PO | ~200 | 0.5 | Good |
| LDN-214117 | 25 | PO | ~1500 | 1.0 | Good |
| M4K2009 | 25 | PO | ~300 | 2.0 | Favorable |
| M4K2304 | 25 | PO | ~800 | 0.5 | Favorable |
Data synthesized from multiple sources.[6][10][12]
Experimental Protocols
In Vivo Efficacy Study in an Orthotopic DIPG Xenograft Model
This protocol describes a typical in vivo efficacy study using a patient-derived orthotopic xenograft model of DIPG harboring an ACVR1 mutation.
Caption: Workflow for an in vivo efficacy study in a DIPG mouse model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for the implantation of patient-derived DIPG cells. All animal procedures must be approved by the institutional animal care and use committee.[6]
-
Cell Implantation: Culture patient-derived DIPG cells harboring an ACVR1 mutation (e.g., R206H). Surgically implant the cells into the pons of the mice.
-
Tumor Growth and Randomization: Allow the tumors to establish for a predetermined period. Randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable oral formulation. Administer the compound daily via oral gavage at a predetermined dose (e.g., 25 mg/kg) for a specified duration (e.g., 28 days).[10] The vehicle control group should receive the formulation without the active compound.
-
Monitoring and Endpoint: Monitor the mice daily for changes in body weight and the onset of neurological symptoms. The primary endpoint is typically overall survival. Tumor burden can also be assessed at the end of the study by histological analysis of the brain tissue.
Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine key parameters of this compound.
Caption: Workflow for a pharmacokinetic study in mice.
Methodology:
-
Animal Cohorts: Use adult female BALB/c or similar mouse strains.[6]
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., 10 mg/kg orally).[11][13]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11][13]
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound represents a promising therapeutic agent for diseases driven by aberrant ALK2 signaling. The protocols and data presented in these application notes provide a foundation for designing and executing preclinical studies to evaluate its efficacy and pharmacokinetic properties. Careful consideration of the administration route, formulation, and experimental design is essential for obtaining robust and reproducible results.
References
- 1. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of ALK2 Inhibitors in DIPG Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and devastating pediatric brain tumor with limited treatment options. A significant subset of DIPG tumors, approximately 25%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase 2) protein, a type I receptor for bone morphogenetic proteins (BMPs).[1][2][3] These mutations lead to constitutive activation of the BMP signaling pathway, promoting tumor cell proliferation and survival.[4][5] This makes ALK2 a compelling therapeutic target for a genetically defined subset of DIPG patients.[1][2][3]
Alk2-IN-5 is a potent and selective small molecule inhibitor of ALK2. These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound and other ALK2 inhibitors in DIPG cell lines, from initial cell viability screening to the evaluation of downstream signaling effects. While specific quantitative data for this compound is not yet publicly available, the provided data for analogous, well-characterized ALK2 inhibitors such as LDN-193189 and LDN-214117 can serve as a benchmark for efficacy.[1][6]
ALK2 Signaling Pathway in DIPG
Mutations in the ACVR1 gene in DIPG typically occur in the glycine-serine-rich (GS) domain or the kinase domain of the ALK2 receptor.[4] These mutations lead to a constitutively active kinase, independent of ligand binding, which results in the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[4][5] The phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus, where they act as transcription factors to upregulate the expression of target genes, including the inhibitor of differentiation (ID) family of proteins (e.g., ID1), which are implicated in cell cycle progression and maintenance of an undifferentiated state.[6][7] this compound and similar inhibitors act by binding to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of SMADs and thereby inhibiting the entire downstream signaling cascade.[8][9]
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Application Notes and Protocols: ALK2 Inhibition in a Murine Model of Heterotopic Ossification
Note: An initial search for "Alk2-IN-5" did not yield specific information on a compound with this designation used in heterotopic ossification research. Therefore, these application notes and protocols are based on the principles of ALK2 inhibition and utilize data and methodologies from studies on well-characterized, potent, and selective ALK2 inhibitors, such as BLU-782 and LDN-193189, as representative examples.
Application Notes
Background
Heterotopic ossification (HO) is the pathological formation of extraskeletal bone in soft tissues, often resulting from trauma, surgery, or genetic predisposition. A key driver of HO, particularly in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), is the aberrant activation of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2][3] Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, lead to dysregulated signaling through the BMP pathway, causing progressive and debilitating ossification of muscles and connective tissues.[2][4][5]
Murine models that recapitulate the genetic basis of FOP, typically by carrying a constitutively active or mutationally activated form of Alk2 (e.g., ALK2R206H or ALK2Q207D), are critical tools for studying the pathophysiology of HO and for evaluating potential therapeutic interventions.[3][6][7] Small molecule inhibitors targeting the kinase activity of ALK2 have emerged as a promising therapeutic strategy to prevent HO.[5][8]
Mechanism of Action
Under normal physiological conditions, ALK2 activation is tightly regulated. Binding of BMP ligands to a complex of type I and type II receptors leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8).[1][8] These activated SMADs then translocate to the nucleus to regulate the transcription of genes involved in osteogenesis.
In FOP, mutations in ALK2 lead to ligand-independent "leaky" signaling or hypersensitivity to ligands like Activin A, which does not typically induce osteogenic signaling through wild-type ALK2.[1][4] This results in the inappropriate activation of the osteogenic program in mesenchymal progenitor cells within soft tissues.
ALK2 inhibitors are ATP-competitive small molecules that bind to the kinase domain of the ALK2 receptor. This binding prevents the phosphorylation and subsequent activation of downstream SMAD signaling, thereby blocking the cascade of events that leads to chondrogenesis and endochondral bone formation, the key processes in HO.[8]
Caption: ALK2 signaling pathway in heterotopic ossification and the point of intervention for ALK2 inhibitors.
Quantitative Data Presentation
The efficacy of ALK2 inhibitors in murine models of HO is typically assessed by measuring the volume of heterotopic bone, evaluating limb mobility, and analyzing histological sections. The following tables summarize representative quantitative data from studies on ALK2 inhibitors.
Table 1: Effect of ALK2 Inhibitors on Heterotopic Ossification Volume
| Treatment Group | N | Mean HO Volume (mm³) ± SEM | Percent Inhibition | Reference |
| Vehicle Control | 10 | 15.2 ± 2.1 | - | |
| LDN-193189 | 10 | 1.1 ± 0.5 | 92.8% | |
| LDN-212854 | 10 | 0.8 ± 0.4 | 94.7% | |
| Vehicle Control | 5 | 25.5 ± 3.4 | - | [5] |
| BLU-782 | 5 | 0.0 ± 0.0 | 100% | [5] |
Table 2: Effect of ALK2 Inhibitors on Limb Mobility
| Treatment Group | N | Mobile Limbs / Total Limbs | Percent Mobility | Reference |
| Vehicle Control | 10 | 2 / 10 | 20% | |
| LDN-193189 | 10 | 9 / 10 | 90% | |
| LDN-212854 | 10 | 10 / 10 | 100% | |
| Vehicle Control | 5 | 0 / 5 | 0% | [5] |
| BLU-782 | 5 | 5 / 5 | 100% | [5] |
Experimental Protocols
Protocol 1: Induction of Heterotopic Ossification in a Conditional Alk2R206H Mouse Model
This protocol describes the injury-induced formation of HO in a genetically engineered mouse model of FOP.
Caption: General experimental workflow for evaluating an ALK2 inhibitor in a murine HO model.
Materials:
-
Conditional Alk2R206H mice (e.g., Acvr1tm1.1(cre/ERT2)Vlcg/J)
-
Tamoxifen (for Cre-recombinase induction)
-
Cardiotoxin (CTX) from Naja pallida
-
ALK2 inhibitor (e.g., BLU-782) or vehicle control
-
Anesthesia (e.g., isoflurane)
-
Micro-computed tomography (µCT) scanner
-
Calipers
Procedure:
-
Animal Model and Acclimatization:
-
Use 8-12 week old conditional Alk2R206H mice.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for at least one week of acclimatization before the start of the experiment.
-
-
Induction of Alk2R206H Expression:
-
Administer tamoxifen (e.g., 75 mg/kg, intraperitoneal injection) for 5 consecutive days to induce Cre-recombinase activity and subsequent expression of the mutant Alk2R206H allele.
-
-
Group Assignment and Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, ALK2 inhibitor).
-
On the day of injury, begin prophylactic oral dosing of the ALK2 inhibitor or vehicle. Dosing regimen will be compound-specific (e.g., for BLU-782, 50 mg/kg, once daily).[5]
-
-
Injury-Induced HO:
-
Anesthetize the mice using isoflurane.
-
Inject 20 µL of cardiotoxin (10 µM in sterile saline) into the gastrocnemius muscle of one hind limb to induce muscle injury.[6]
-
-
Post-Injury Monitoring and Treatment:
-
Continue daily administration of the ALK2 inhibitor or vehicle for the duration of the study (e.g., 14-28 days).
-
Monitor animal health and body weight daily for the first week and weekly thereafter.
-
Measure limb diameter with calipers weekly to assess edema and swelling.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 28), euthanize the mice.
-
Harvest the injured hind limbs and fix in 10% neutral buffered formalin.
-
Quantitative Analysis:
-
Perform µCT imaging of the explanted limbs to visualize and quantify the volume of heterotopic bone.
-
-
Histological Analysis:
-
Decalcify the limbs, embed in paraffin, and section.
-
Perform staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to visualize bone, cartilage, and muscle tissue architecture.
-
-
Protocol 2: In Vivo Pharmacodynamic Assessment of ALK2 Inhibition
This protocol assesses the target engagement of the ALK2 inhibitor by measuring the phosphorylation of SMAD1/5.
Materials:
-
Alk2R206H mice
-
ALK2 inhibitor or vehicle
-
Recombinant human BMP6
-
Anesthesia
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Animal Treatment:
-
Administer a single oral dose of the ALK2 inhibitor or vehicle to Alk2R206H mice.
-
After a specified time (e.g., 1 hour), administer a subcutaneous injection of BMP6 (e.g., 0.1 mg/kg) to stimulate the ALK2 pathway.
-
-
Tissue Collection:
-
At a peak signaling time point post-BMP6 administration (e.g., 30 minutes), euthanize the mice and harvest relevant tissues (e.g., gastrocnemius muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Western Blot Analysis:
-
Homogenize the tissue samples in lysis buffer and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD1/5 and total SMAD1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and express the level of phospho-SMAD1/5 relative to total SMAD1 to determine the extent of pathway inhibition.
-
References
- 1. Palovarotene inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mutant ACVR1 Arrests Glial Cell Differentiation to Drive Tumorigenesis in Pediatric Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Anti-ACVR1 antibodies exacerbate heterotopic ossification in fibrodysplasia ossificans progressiva (FOP) by activating FOP-mutant ACVR1 [jci.org]
- 7. PI3Kα inhibition blocks osteochondroprogenitor specification and the hyper-inflammatory response to prevent heterotopic ossification [elifesciences.org]
- 8. Alk2 Regulates Early Chondrogenic Fate in Fibrodysplasia Ossificans Progressiva Heterotopic Endochondral Ossification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of Alk2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone development.[1] Dysregulation of ALK2 signaling is implicated in devastating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1] Consequently, the development of potent and selective ALK2 inhibitors, such as the hypothetical compound Alk2-IN-5, presents a promising therapeutic strategy. For diseases involving the central nervous system (CNS), the ability of these inhibitors to cross the blood-brain barrier (BBB) is a critical determinant of their efficacy.
The BBB is a highly selective barrier formed by endothelial cells, pericytes, and astrocytes, which protects the brain from harmful substances.[2] For a CNS-active drug to be effective, it must possess the ability to penetrate this barrier and reach its target in sufficient concentrations. This document provides a comprehensive set of protocols for the preclinical assessment of the BBB penetration of a novel ALK2 inhibitor, this compound. The described methodologies cover in vitro assays to evaluate passive permeability and efflux transporter interactions, as well as in vivo studies in animal models to determine the brain-to-plasma concentration ratio.
ALK2 Signaling Pathway
The ALK2 receptor is a transmembrane serine/threonine kinase. Upon binding of its ligand, primarily bone morphogenetic proteins (BMPs), ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. The activated ALK2 then phosphorylates downstream signaling molecules, SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell differentiation and proliferation. In FOP, a common mutation (R206H) in ALK2 leads to its constitutive activation or aberrant activation by other ligands like Activin A, resulting in uncontrolled bone formation.[1][3][4][5]
Experimental Workflow for BBB Penetration Assessment
A tiered approach is recommended for assessing the BBB penetration of this compound, starting with in vitro models for initial screening, followed by more complex in vivo studies for confirmation and detailed pharmacokinetic analysis.
In Vitro Assessment of BBB Permeability
In vitro models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB. These models, such as the Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1), are instrumental in assessing passive permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[6][7][8]
Protocol 1: Bidirectional Transport Assay using MDCK-MDR1 Cells
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
This compound
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring the transendothelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add this compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B-A): Add this compound to the basolateral (lower) chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Integrity Check: After the experiment, measure the flux of Lucifer yellow to ensure monolayer integrity.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Data Presentation:
Table 1: Hypothetical In Vitro Permeability Data for this compound
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate Classification |
| This compound | 5.2 | 15.8 | 3.0 | Yes |
| Control (Propranolol) | 20.5 | 21.1 | 1.0 | No |
| Control (Digoxin) | 0.8 | 12.4 | 15.5 | Yes |
An efflux ratio > 2 is generally considered indicative of active efflux.
In Vivo Assessment of BBB Penetration
In vivo studies in animal models, such as mice or rats, are essential to confirm the BBB penetration of a drug candidate under physiological conditions. These studies provide a direct measure of the compound's concentration in the brain and plasma.
Protocol 2: In Vivo Brain and Plasma Pharmacokinetic Study in Mice
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain homogenization equipment
-
LC-MS/MS system
Methodology:
-
Animal Dosing: Administer this compound to mice via the desired route (e.g., 5 mg/kg IV).
-
Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a cohort of mice (n=3-4 per time point).
-
Blood Processing: Collect blood via cardiac puncture, centrifuge to obtain plasma, and store at -80°C.
-
Brain Homogenization: Perfuse the brain with saline to remove residual blood, then harvest, weigh, and homogenize the brain tissue. Store homogenates at -80°C.
-
Sample Analysis: Determine the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
Data Presentation:
Table 2: Hypothetical In Vivo Brain and Plasma Concentrations and Kp of this compound in Mice
| Time (h) | Mean Plasma Conc. (ng/mL) | Mean Brain Conc. (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.25 | 1500 | 750 | 0.5 |
| 0.5 | 1250 | 688 | 0.55 |
| 1 | 980 | 588 | 0.6 |
| 2 | 650 | 455 | 0.7 |
| 4 | 320 | 256 | 0.8 |
| 8 | 110 | 99 | 0.9 |
Bioanalytical Method: LC-MS/MS for this compound Quantification
A robust and sensitive bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.
Protocol 3: Generic LC-MS/MS Method
Objective: To quantify this compound in plasma and brain homogenate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile containing an internal standard.
-
Brain Homogenate: Homogenize brain tissue in a suitable buffer, followed by protein precipitation.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [To be determined based on MW of this compound] |
| Product Ion (m/z) | [To be determined by fragmentation] |
| Collision Energy (eV) | [To be optimized] |
| Internal Standard | A structurally similar compound |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the blood-brain barrier penetration of the novel ALK2 inhibitor, this compound. A systematic approach, combining in vitro screening with in vivo pharmacokinetic studies, is essential for understanding the CNS distribution of this compound. The data generated from these studies will be critical in guiding the lead optimization process and selecting candidates with a higher probability of success for treating CNS-related disorders driven by aberrant ALK2 signaling. It is important to note that while these protocols provide a general guideline, specific parameters may need to be optimized for this compound.
References
- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 2. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]
- 3. Understanding the Role of Active Receptor-Like Kinase 2 and Activin Receptor 1A in Fibrodysplasia Ossificans Progressiva: Progression and Therapeutic Prospects for Heterotopic Ossification – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. smartscitech.com [smartscitech.com]
- 5. Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System | Semantic Scholar [semanticscholar.org]
- 8. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alk2-IN-5 solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk2-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Alk2-IN-2. What is the recommended solvent?
A1: The recommended solvent for preparing stock solutions of Alk2-IN-2 for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2]
Q2: What is the maximum concentration of Alk2-IN-2 that can be achieved in DMSO?
A2: Alk2-IN-2 is highly soluble in DMSO. Different suppliers report slightly different maximum concentrations, but it is generally in the range of 112.5 mg/mL to 125 mg/mL.[1][3] For practical purposes, preparing a stock solution of 10 mM in DMSO is readily achievable.[1]
Q3: My Alk2-IN-2 is not fully dissolving in DMSO, even at lower concentrations. What can I do?
A3: If you are experiencing difficulty dissolving Alk2-IN-2 in DMSO, we recommend the following troubleshooting steps:
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Ultrasonication: Use an ultrasonic bath to aid dissolution. This is often necessary to achieve a clear solution, especially at higher concentrations.[1][3][4]
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility.[4][5]
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Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
Q4: Can I dissolve Alk2-IN-2 in other solvents like ethanol, methanol, or water?
Q5: When I dilute my DMSO stock of Alk2-IN-2 into my cell culture medium, a precipitate forms. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this:
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Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to minimize toxicity and improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Increase Mixing: Add the DMSO stock to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
Q6: How should I prepare Alk2-IN-2 for in vivo animal experiments?
A6: For in vivo studies, Alk2-IN-2 is typically administered as a suspension or in a vehicle that improves its solubility and bioavailability. Here are some common formulations, which usually start with a stock solution in DMSO:
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PEG300, Tween-80, and Saline: A common vehicle involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline) can also be used.[1][2]
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Corn Oil: A mixture of 10% DMSO and 90% corn oil is another option.[1][2]
Data Presentation
Table 1: Solubility of Alk2-IN-2
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125[1][4][5] | 251.20 | Ultrasonication is recommended.[1][4][5] Use of hygroscopic DMSO can impact solubility.[2] |
| DMSO | 112.5[3] | 226.1 | Sonication is recommended.[3] |
Table 2: In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.18 mM); Clear solution[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.18 mM); Clear solution[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.18 mM); Clear solution[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Alk2-IN-2 in DMSO
-
Weighing the Compound: Accurately weigh the required amount of Alk2-IN-2 powder. For example, for 1 mL of a 10 mM solution, you will need 4.976 mg of Alk2-IN-2 (Molecular Weight: 497.61 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the Alk2-IN-2 powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80/Saline)
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of Alk2-IN-2 in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the following order, ensuring each component is fully mixed before adding the next:
-
Add the required volume of the Alk2-IN-2 DMSO stock (to achieve 10% of the final volume).
-
Add PEG300 (to achieve 40% of the final volume) and mix thoroughly.
-
Add Tween-80 (to achieve 5% of the final volume) and mix until the solution is clear.
-
Add saline (to achieve 45% of the final volume) and mix thoroughly.
-
-
Final Solution: The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be used.
Visualizations
References
- 1. immunomart.org [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
common off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases associated with pyrazolo[1,5-a]pyrimidine inhibitors?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile kinase inhibitor template. While specific off-target profiles vary depending on the substitution patterns of the core structure, several kinases are recurrently identified as off-targets. These include, but are not limited to, members of the Tyrosine Kinase (TK) and Serine/Threonine Kinase (S/T K) families. Commonly observed off-targets include FLT3, JAK2, Aurora Kinase A (AURKA), and RET.[1][2][3] The degree of inhibition for these off-targets can range from potent to weak, influencing the inhibitor's selectivity and potential for side effects.
Q2: How can I determine the off-target profile of my specific pyrazolo[1,5-a]pyrimidine inhibitor?
A2: Several experimental approaches can be used to determine the off-target profile of your inhibitor. The most common methods are:
-
Kinome Profiling/Kinome Scanning: This high-throughput method involves screening your inhibitor against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration). This provides a broad overview of the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It measures the thermal stabilization of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of your inhibitor suggests a direct interaction. This can be performed in a targeted manner (Western blot) or proteome-wide (mass spectrometry).
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses activity-based probes to map the inhibitor's interactions within the native cellular environment, providing insights into both on- and off-target engagement.
Q3: My inhibitor shows activity against an unexpected kinase. What are the next steps?
A3: Uncovering an unexpected off-target interaction is a critical step in inhibitor characterization. The following steps are recommended:
-
Validate the interaction: Confirm the off-target activity using an orthogonal assay. For example, if the initial finding was from a kinome scan, validate it with a cellular thermal shift assay (CETSA) or a cell-based assay that measures the phosphorylation of a known substrate of the off-target kinase.
-
Quantify the potency: Determine the IC50 or Ki value for the off-target interaction to understand the potency of your inhibitor against this kinase.
-
Assess the functional consequences: Investigate the downstream signaling effects of inhibiting the off-target kinase in relevant cell lines. This will help to understand the potential physiological or toxicological implications.
-
Consider structure-activity relationships (SAR): If you have analogs of your inhibitor, you can test them against the off-target kinase to understand which chemical moieties are responsible for the interaction. This information can guide future medicinal chemistry efforts to improve selectivity.
Troubleshooting Guides
Guide 1: Interpreting Kinome Scan Data
Problem: My kinome scan results show inhibition of multiple kinases. How do I interpret this and determine which are significant off-targets?
| Potential Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | 1. Analyze the potency: Focus on kinases that are inhibited with a potency (IC50) close to that of your primary target. A common threshold for a significant off-target is within a 10- to 100-fold window of the on-target IC50. 2. Consider the assay concentration: If the kinome scan was performed at a single high concentration (e.g., 10 µM), weaker interactions may appear significant. Follow up with dose-response curves for the most promising hits to determine their IC50 values. 3. Assess selectivity score: Some kinome profiling services provide a selectivity score (e.g., S-score), which quantifies the inhibitor's selectivity. A lower score generally indicates higher selectivity. |
| Assay Artifacts | 1. Review assay conditions: Check the ATP concentration used in the kinase assays. If it is significantly lower than physiological levels, your inhibitor may appear more potent than it is in a cellular context. 2. Consider inhibitor properties: Highly lipophilic or aggregating compounds can sometimes lead to non-specific inhibition. Evaluate the physicochemical properties of your inhibitor. |
| Relevance to Cellular Context | 1. Validate in cells: Use a cellular assay, such as CETSA or a phospho-specific antibody-based assay, to confirm that your inhibitor engages the off-target kinase in a cellular environment. 2. Correlate with phenotype: If you observe a cellular phenotype that cannot be explained by on-target inhibition, it may be due to an off-target effect. Investigate the signaling pathways of the most potent off-targets to see if they align with the observed phenotype. |
Guide 2: Performing a Cellular Thermal Shift Assay (CETSA)
Problem: I am not observing a thermal shift for my known target or potential off-targets with CETSA.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | 1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of your inhibitor for inducing a thermal shift. 2. Optimize incubation time: Ensure sufficient time for the inhibitor to enter the cells and bind to its target. Typical incubation times range from 30 minutes to a few hours. |
| Insufficient Protein Stabilization | 1. Check inhibitor binding affinity: Very weak binders may not produce a detectable thermal shift. 2. The protein may not be stabilized by this inhibitor: Not all inhibitors that bind to a target will cause a significant thermal stabilization. The binding mechanism can influence the degree of the shift. |
| Technical Issues with the Assay | 1. Optimize the temperature gradient: The chosen temperature range should encompass the melting points of your proteins of interest, both with and without the inhibitor. 2. Ensure proper cell lysis and protein extraction: Incomplete lysis or protein degradation can affect the results. Use appropriate lysis buffers with protease inhibitors. 3. Validate your detection method: If using Western blotting, ensure your antibody is specific and sensitive. For mass spectrometry-based CETSA, ensure proper sample preparation and data analysis. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives against common off-target kinases. It is important to note that these values are for different specific compounds within the pyrazolo[1,5-a]pyrimidine class and are intended to be illustrative of potential off-target interactions.
| Pyrazolo[1,5-a]pyrimidine Derivative | Off-Target Kinase | IC50 (nM) | Reference Compound | On-Target Kinase | On-Target IC50 (nM) |
| CDK9 Inhibitor Analog | FLT3 | - | PIK-75 | CDK9 | Potent |
| Trk Inhibitor Analog | ALK | 182 | - | TrkA | 2.4 |
| Trk Inhibitor Analog | Ros1 | 1.0 | - | TrkA | 2.4 |
| RET Inhibitor | KDR (VEGFR2) | >500-fold less potent than RET | - | RET | Potent |
| Dual CDK2/TRKA Inhibitor | - | - | - | CDK2 / TRKA | 90 - 1580 / 230 - 1590 |
Data compiled from multiple sources. The specific pyrazolo[1,5-a]pyrimidine structures and assay conditions vary between studies.
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service (General Workflow)
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Compound Submission: Provide your pyrazolo[1,5-a]pyrimidine inhibitor at a specified concentration and quantity.
-
Assay Format: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure kinase activity.
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Kinase Panel: Select a panel of kinases for screening. Panels can range from a few dozen to the entire human kinome.
-
Data Acquisition: The inhibitor is incubated with each kinase, a substrate, and ATP. The amount of phosphorylated substrate is measured.
-
Data Analysis: The results are typically reported as percent inhibition at a single concentration or as IC50 values if a dose-response curve is generated.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with your pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an antibody specific to the target or off-target kinase of interest.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Below are diagrams of common off-target kinase signaling pathways and a typical experimental workflow for identifying off-target effects.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Simplified FLT3 signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alk2-IN-2 Dosage to Minimize Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). Given the high probability of a typographical error in the query "Alk2-IN-5", this guide focuses on the well-documented inhibitor, Alk2-IN-2. The information herein is intended for researchers, scientists, and drug development professionals to facilitate the effective and safe use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Alk2-IN-2 and what is its mechanism of action?
Alk2-IN-2 is a potent and selective small molecule inhibitor of ALK2 (also known as ACVR1), a type I BMP receptor serine/threonine kinase.[1][2][3] It belongs to the pyrazolo[1,5-a]pyrimidine class of inhibitors.[4] The primary mechanism of action is the inhibition of the ALK2 kinase activity, which in turn blocks the downstream signaling cascade. In the canonical BMP signaling pathway, ALK2 activation leads to the phosphorylation of SMAD proteins (SMAD1/5/8). Phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. By inhibiting ALK2, Alk2-IN-2 prevents the phosphorylation of SMAD1/5/8, thereby modulating these cellular events.
Q2: What is the potency and selectivity of Alk2-IN-2?
Q3: What are the known and potential toxicities associated with Alk2-IN-2 and its chemical class?
Specific public data on the in vivo toxicity of Alk2-IN-2, such as a maximum tolerated dose (MTD) or LD50, is limited. However, the broader class of pyrazolo[1,5-a]pyrimidine kinase inhibitors has been noted to sometimes have narrow therapeutic windows, and toxicity can be a challenge. Potential toxicities could be on-target (due to inhibition of physiological ALK2 signaling) or off-target (due to inhibition of other kinases or cellular processes). Off-target inhibition of other ALK family members, such as ALK5, has been linked to cardiotoxicity with other kinase inhibitors. Given the high selectivity of Alk2-IN-2 for ALK2 over ALK3, some off-target effects may be minimized. Researchers should perform initial in vitro cytotoxicity assays on relevant cell lines followed by in vivo dose-range-finding studies to determine the MTD in their specific model system.
Q4: How should I prepare and store Alk2-IN-2?
Alk2-IN-2 is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration. For oral gavage in rodents, pyrazolo[1,5-a]pyrimidine inhibitors have been formulated in vehicles such as a mixture of DMSO, PEG, and water. The optimal vehicle should be determined based on the solubility and stability of the compound and its tolerability in the animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no activity in cell-based assays | Compound precipitation: Alk2-IN-2 may precipitate in aqueous media at higher concentrations. | - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. - Visually inspect media for any signs of precipitation after adding the compound. - Consider using a different formulation or solubilizing agent if precipitation persists. |
| Incorrect dosage: The effective concentration may vary between cell lines. | - Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your cell line. | |
| Cell line insensitivity: The cell line may not rely on the ALK2 signaling pathway. | - Confirm ALK2 expression in your cell line. - Use a positive control cell line known to be responsive to ALK2 inhibition. | |
| Compound degradation: Improper storage or handling may lead to degradation. | - Prepare fresh dilutions from a properly stored stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| High cell toxicity observed in vitro | Off-target effects: At high concentrations, Alk2-IN-2 may inhibit other kinases or cellular processes. | - Lower the concentration of Alk2-IN-2. - Perform a comprehensive kinase selectivity screen to identify potential off-targets. - Compare the cytotoxic effects with other selective ALK2 inhibitors. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle-only control in your experiments. | |
| Adverse effects or toxicity in vivo (e.g., weight loss, lethargy) | Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD). | - Perform a dose-range-finding study to determine the MTD in your animal model. - Start with a lower dose and escalate gradually while monitoring for signs of toxicity. |
| Vehicle intolerance: The formulation used for administration may be causing adverse effects. | - Test the vehicle alone in a control group of animals. - Consider alternative, well-tolerated vehicle formulations. | |
| On-target toxicity: Inhibition of physiological ALK2 signaling may lead to adverse effects. | - Carefully observe animals for any specific phenotypes that may be related to ALK2 inhibition. - Consult literature on ALK2 knockout or conditional knockout models for potential on-target effects. | |
| Poor in vivo efficacy | Insufficient drug exposure: The compound may have poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | - Perform pharmacokinetic studies to determine the plasma and tissue concentrations of Alk2-IN-2 after administration. - Adjust the dose or dosing frequency based on the pharmacokinetic data. |
| Inappropriate formulation: The compound may not be adequately absorbed. | - Optimize the vehicle formulation to improve solubility and absorption. | |
| Tumor model resistance: The in vivo model may have intrinsic or acquired resistance to ALK2 inhibition. | - Confirm the dependence of the tumor model on ALK2 signaling. - Analyze downstream signaling pathways to confirm target engagement. |
Data Presentation
Table 1: In Vitro Potency of Alk2-IN-2
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (ALK2) | 9 nM | Biochemical kinase assay | [1][2][3] |
| Selectivity (ALK3/ALK2) | >700-fold | Biochemical kinase assay | [1][2][3] |
| EC50 | 8 nM | BMP6-induced transcriptional activity in C2C12 cells | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of Alk2-IN-2 in a chosen cell line.
Materials:
-
Alk2-IN-2 stock solution (e.g., 10 mM in DMSO)
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Alk2-IN-2 in complete culture medium from the stock solution. The final DMSO concentration should be kept constant and low (e.g., 0.1%). Remove the old medium from the wells and add the medium containing different concentrations of Alk2-IN-2. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of Alk2-IN-2 in mice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
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Alk2-IN-2
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Appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Experimental animals (e.g., 6-8 week old mice of a specific strain)
-
Dosing equipment (e.g., oral gavage needles)
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Animal scale
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Calipers for tumor measurement (if applicable)
Procedure:
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Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
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Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and several escalating dose levels.
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Group Allocation: Randomly assign animals to different dose groups and a vehicle control group (typically 3-5 animals per group).
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Compound Administration: Prepare the dosing solutions of Alk2-IN-2 in the chosen vehicle. Administer the compound to the animals via the intended route (e.g., oral gavage) at the selected doses and schedule (e.g., once daily for 14 days).
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Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
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Body Weight Measurement: Record the body weight of each animal daily or every other day. A significant and sustained body weight loss (e.g., >15-20%) is often a key indicator of toxicity.
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Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, irreversible morbidity, or a body weight loss exceeding a predefined limit.
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Necropsy and Histopathology (Optional): At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicities.
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of Alk2-IN-2.
Caption: General experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for observed toxicity.
References
- 1. Pyrazolo[1,5-a]pyrimidine Derivatives as Selective ALK Kinases Inhibitors for Inhibition of the Bone Morphogenetic Proteins Signaling Pathway for Treatment of Fibrodysplasia Ossificans Progressiva | Technology Transfer [techtransfer.nih.gov]
- 2. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with ALK2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors. While the specific inhibitor "Alk2-IN-5" is not prominently documented, the principles and guidance provided here are applicable to potent and selective ALK2 inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors?
These inhibitors are ATP-competitive, binding to the kinase domain of the ALK2 receptor. This binding action prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/9, thereby inhibiting the canonical BMP signaling pathway.[1][2] The high selectivity of some of these inhibitors for ALK2 over other BMP type I receptors, like ALK3, and TGF-β type I receptors, such as ALK5, is a key feature.[3]
Q2: What are the known off-target effects of this class of inhibitors?
While designed for ALK2 selectivity, off-target effects can occur, especially at higher concentrations. A notable off-target kinase for some pyrazolo[1,5-a]pyrimidine-based inhibitors is Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in innate immunity and inflammation.[3] Other potential off-targets can include ABL1, PDGFR-β, VEGFR2, and KIT, though often with significantly lower potency.[3] It is crucial to use the lowest effective concentration to minimize these effects.
Q3: How should I properly store and handle my ALK2 inhibitor stock solutions?
For optimal stability, ALK2 inhibitors are typically dissolved in DMSO to create a stock solution. It is recommended to store these stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[4] Always refer to the manufacturer's specific instructions for your particular inhibitor.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or reduced potency in cell-based assays compared to biochemical assays.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Verify the recommended solvent and final concentration for your specific cell line. 2. Increase incubation time to allow for sufficient cellular uptake. 3. Consider using a different formulation or a more cell-permeable analog if available. |
| Inhibitor instability in culture media | 1. Minimize the time the inhibitor is in the culture media before and during the experiment. 2. Test the stability of the inhibitor in your specific media at 37°C over the time course of your experiment. 3. Replenish the inhibitor-containing media for longer experiments. |
| High protein binding in serum | 1. Reduce the serum concentration in your cell culture media, if your cell line can tolerate it. 2. Perform a serum-shift assay to determine the impact of serum on your inhibitor's potency. |
| Incorrect quantification of inhibitor concentration | 1. Ensure your stock solution concentration is accurately determined. 2. Use calibrated pipettes for all dilutions. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inhibitor precipitation | 1. Visually inspect the media for any signs of precipitation after adding the inhibitor. 2. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). 3. To improve solubility, you can warm the stock solution to 37°C and use an ultrasonic bath before adding it to the media.[4] |
| Cell health and passage number | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. 3. Regularly test for mycoplasma contamination. |
| Variability in treatment conditions | 1. Ensure consistent incubation times, cell seeding densities, and reagent concentrations across all replicates. 2. Use a master mix for inhibitor dilutions to minimize pipetting errors. |
Issue 3: Unexpected phenotypic changes or toxicity.
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Use a structurally different ALK2 inhibitor as a control to confirm that the observed phenotype is due to ALK2 inhibition. 3. Investigate potential off-target effects by examining pathways known to be affected by related inhibitors (e.g., RIPK2 signaling).[3] |
| Solvent toxicity | 1. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor treatment. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. |
| Inhibition of wild-type ALK2 function | 1. In experiments not involving mutant ALK2, be aware that inhibiting wild-type ALK2 can impact normal physiological processes.[1][2] 2. Consider the basal level of ALK2 signaling in your experimental system. |
Experimental Protocols
General Protocol for In Vitro ALK2 Inhibition in a Cell-Based Assay
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Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
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Inhibitor Preparation: Prepare serial dilutions of the ALK2 inhibitor from a DMSO stock solution. The final DMSO concentration in the cell culture media should be kept constant across all treatments, including the vehicle control (typically ≤0.5%).
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Treatment: Remove the existing media and add the media containing the desired concentration of the ALK2 inhibitor or vehicle control.
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Incubation: Incubate the cells for the desired duration of the experiment.
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Assay: Perform the downstream analysis, such as a luciferase reporter assay for BMP-responsive elements (BRE-Luc), measurement of alkaline phosphatase activity, or Western blot for phosphorylated SMAD1/5.
Quantitative Data Summary
The following table summarizes the IC50 values for several pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors to provide a reference for expected potency.
| Inhibitor | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) |
| LDN-193189 | ~5 | ~30 | ~110 | ~175-fold |
| LDN-212854 | ~3 | >1000 | >20000 | ~7000-fold |
| DMH1 | ~100 | ~200 | ~1000 | ~10-fold |
| K02288 | ~2 | ~20 | ~230 | ~470-fold |
| Alk2-IN-2 | 9 | >6250 | Not Reported | >700-fold (vs. ALK3) |
Note: IC50 values can vary depending on the specific assay conditions.[3][4]
Visualizations
Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in vitro.
References
Technical Support Center: Enhancing Alk2-IN-5 Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of Alk2-IN-5 and other poorly soluble kinase inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing inconsistent results. Could poor bioavailability be the cause?
A1: Yes, inconsistent in vivo results are a common consequence of poor and variable oral bioavailability. For many small molecule kinase inhibitors (smKIs), low aqueous solubility and high lipophilicity can lead to challenges in absorption from the gastrointestinal tract.[1][2] This can result in significant variations in plasma concentrations between individual animals, potentially masking the true efficacy of the compound. It is crucial to first characterize the physicochemical properties of this compound, such as its solubility and permeability, to determine if it falls into a category that is prone to low bioavailability, like the Biopharmaceutical Classification System (BCS) class II or IV.[3]
Q2: What are the primary factors limiting the oral bioavailability of kinase inhibitors like this compound?
A2: The oral bioavailability of kinase inhibitors is often limited by a combination of factors:
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Poor Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal tract.[4]
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High Lipophilicity: While some lipophilicity is necessary for membrane permeability, very high lipophilicity can lead to the compound being trapped in the lipid bilayers of cell membranes, reducing its absorption.
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First-Pass Metabolism: After absorption, the compound travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
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pH-Dependent Solubility: A majority of smKIs are weakly basic, leading to significant pH-dependent solubility, which can affect absorption as the compound moves through the varying pH environments of the GI tract.[2]
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are some initial formulation strategies to consider for improving the bioavailability of this compound?
A3: For early-stage preclinical studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
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Co-solvent Systems: Using a mixture of water-miscible solvents can help to solubilize the compound.[5] Common examples include DMSO, PEG300, and Tween 80.
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Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][2]
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Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state dispersed in a polymer matrix can significantly improve its dissolution rate and solubility.[6]
-
Salt Formation: Creating a more soluble salt form of the compound can be a viable strategy.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor dissolution and absorption of this compound from the GI tract. | Develop a formulation that enhances solubility, such as a lipid-based formulation or an amorphous solid dispersion.[1][6] |
| Low overall drug exposure (AUC) despite adequate dosing. | Solubility-limited absorption or significant first-pass metabolism. | Consider alternative routes of administration like subcutaneous (SC) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism.[8] If oral administration is necessary, explore formulations that can increase solubility and potentially inhibit efflux transporters. |
| Precipitation of the compound upon dilution in aqueous media. | The formulation is not robust enough to maintain the drug in a solubilized state in the GI fluid. | Incorporate surfactants or polymers in the formulation to prevent precipitation.[5] For example, using Tween 80 can help maintain micellar solubilization upon dilution. |
| Inconsistent results when co-administering with other drugs or at different feeding times. | Food effects on GI physiology (e.g., changes in pH, bile secretion) or drug-drug interactions affecting transporters or metabolic enzymes. | Standardize feeding protocols in your animal studies. Be aware that high-fat meals can sometimes increase the absorption of lipophilic drugs by increasing bile secretion.[4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for poorly soluble compounds for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
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Tween 80 (Polysorbate 80)
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Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. Sonication may be used to aid dissolution.[9]
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 to the mixture and vortex until a clear solution is obtained.
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Finally, add the saline or PBS to the desired final volume and mix well. A common final vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[9]
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Visually inspect the final formulation for any precipitation before administration.
Protocol 2: In Vitro Caco-2 Permeability Assay
This in vitro assay helps to assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[3]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
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Seed Caco-2 cells on a permeable filter support (e.g., Transwell®).
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Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
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On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
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Add the test compound (this compound) solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side to measure A-to-B permeability.
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To measure B-to-A permeability (and assess efflux), add the compound to the basolateral side and fresh buffer to the apical side.
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
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Calculate the Papp value. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for active efflux.
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Workflow for improving the bioavailability of this compound.
Caption: Simplified ALK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. lonza.com [lonza.com]
- 7. researchgate.net [researchgate.net]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
Technical Support Center: Synthesis of Alk2-IN-5 and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Alk2-IN-5 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its pyrazolo[1,5-a]pyrimidine-based derivatives?
A1: The synthesis of this compound and its analogs typically involves a multi-step process. A common approach begins with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold. This is often achieved through the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent.[1][2] Subsequent functionalization at the C3 and C5 positions is then carried out, commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.[3][4] The final steps may involve the introduction of the piperazine group, often via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction.
Q2: What are the key intermediates in the synthesis of this compound?
A2: Key intermediates in a plausible synthetic route to this compound include:
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A substituted 5-aminopyrazole.
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A halogenated pyrazolo[1,5-a]pyrimidine, such as 3-bromo-5-(pyridin-4-yl)-1H-pyrazolo[1,5-a]pyrimidine, which serves as a scaffold for subsequent cross-coupling reactions.
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A boronic acid or ester derivative of the piperazine-containing side chain, for example, 4-(piperazin-1-yl)phenylboronic acid.
Q3: What are the most common challenges encountered during the synthesis of this compound derivatives?
A3: Researchers may face several challenges, including:
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Low yields in cyclization reactions: The formation of the pyrazolo[1,5-a]pyrimidine core can sometimes result in low yields due to side reactions or incomplete conversion.
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Debromination during Suzuki-Miyaura coupling: A common side reaction in the Suzuki-Miyaura coupling of bromo-pyrazolo[1,5-a]pyrimidines is the reduction of the carbon-bromine bond, leading to the formation of a debrominated byproduct and reducing the yield of the desired coupled product.[3]
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Regioselectivity issues: During the initial cyclization, the formation of isomeric products is possible depending on the nature of the reactants and reaction conditions.
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Purification difficulties: The final products and intermediates can be challenging to purify due to their polarity and potential for forming closely related impurities. Column chromatography is a frequently used purification method.[5]
Q4: How can I improve the yield of the Suzuki-Miyaura coupling reaction?
A4: To improve the yield of the Suzuki-Miyaura coupling and minimize debromination, consider the following:
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Choice of catalyst and ligand: Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing the debromination reaction.[3]
-
Reaction conditions: Optimization of the base, solvent, and temperature is crucial. Microwave-assisted synthesis can sometimes lead to higher yields and shorter reaction times.[3][4]
-
Purity of starting materials: Ensure that the boronic acid/ester and the halogenated pyrazolopyrimidine are of high purity.
Q5: What analytical techniques are typically used to characterize this compound and its derivatives?
A5: Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To determine the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in pyrazolo[1,5-a]pyrimidine core synthesis | - Inefficient cyclization conditions.- Decomposition of starting materials or product.- Formation of side products. | - Optimize reaction temperature and time.- Use a different catalyst or solvent system (e.g., microwave irradiation in acetic acid).[1]- Ensure starting materials are pure and dry. |
| Debromination observed during Suzuki-Miyaura coupling at C3-position | - Reductive elimination from the palladium catalyst.- Presence of reducing agents or impurities. | - Use a specialized palladium catalyst/ligand system known to suppress debromination, such as XPhosPdG2/XPhos.[3]- Carefully degas the reaction mixture to remove oxygen.- Use a milder base or lower reaction temperature. |
| Poor reactivity of the halogenated pyrazolopyrimidine in cross-coupling | - Steric hindrance around the reaction site.- Deactivation of the palladium catalyst. | - Use a more reactive boronic acid or ester.- Employ a more active palladium catalyst and ligand.- Increase the reaction temperature or use microwave heating. |
| Difficulty in introducing the piperazine moiety | - Low nucleophilicity of the piperazine derivative.- Deactivation of the catalyst in Buchwald-Hartwig amination. | - For Buchwald-Hartwig amination, screen different palladium catalysts and ligands.- If using nucleophilic aromatic substitution, ensure the pyrazolopyrimidine ring is sufficiently activated with an electron-withdrawing group.- Protect the second nitrogen of piperazine with a Boc group, which can be removed in a subsequent step. |
| Complex mixture of products after the reaction | - Formation of regioisomers during cyclization.- Multiple side reactions occurring simultaneously. | - For cyclization, carefully control the reaction conditions to favor the desired regioisomer.- Use protecting groups to block reactive sites on the starting materials.- Optimize the stoichiometry of the reactants. |
| Challenges in purifying the final compound | - Similar polarity of the product and impurities.- Product instability on silica gel. | - Use a different stationary phase for column chromatography (e.g., alumina or reverse-phase silica).- Employ preparative HPLC for purification of the final product.- Consider crystallization as a final purification step. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following represents a plausible, generalized experimental workflow based on the synthesis of structurally related pyrazolo[1,5-a]pyrimidine derivatives.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A common method is the reaction of a 5-aminopyrazole with a β-enaminone or a 1,3-dicarbonyl compound.
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Example Protocol (Cyclization): A mixture of a 5-aminopyrazole derivative (1.0 eq) and a β-enaminone (1.0 eq) in glacial acetic acid is heated to reflux for several hours.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
Step 2: Halogenation of the Pyrazolo[1,5-a]pyrimidine Core
Introduction of a halogen at the C3 position is a key step for subsequent cross-coupling reactions.
-
Example Protocol (Bromination): To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent like DMF or acetonitrile, N-bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature.[6] The reaction is stirred for several hours until completion (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the 3-bromo-pyrazolo[1,5-a]pyrimidine, which may be purified by column chromatography.
Step 3: Suzuki-Miyaura Cross-Coupling
This step introduces the arylpiperazine moiety at the C3 position.
-
Example Protocol (Suzuki Coupling): A mixture of the 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq), the corresponding arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst like XPhosPdG2), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., DME/water or dioxane) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.[7] The reaction can be performed under conventional heating or using a microwave reactor. After completion, the reaction is cooled, diluted with water, and the product is extracted. Purification is typically achieved by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are analogous to the synthesis of this compound.
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | 5-Aminopyrazole, β-Enaminone | Acetic Acid | Acetic Acid | Reflux | 3-7 | 67-92 | [2][8] |
| Bromination | Pyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | 20 | 8 | 72 | [6] |
| Suzuki Coupling | 3-Bromo-pyrazolo[1,5-a]pyrimidine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/Water | Reflux | 16 | 60-83 | [7] |
| Suzuki Coupling (Optimized) | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | XPhosPdG2/XPhos, K₃PO₄ | 1,4-Dioxane | 110 | 0.25-1 | 67-89 | [3] |
Visualizations
Signaling Pathway of ALK2
Caption: Canonical BMP/ALK2 signaling pathway.
Experimental Workflow for this compound Derivative Synthesis
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Technical Support Center: Alk2-IN-5 Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of my ALK2 inhibitor?
A1: Based on data for the similar compound Alk2-IN-2, it is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO. Alk2-IN-2 has a high solubility in DMSO.[1][2][3] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to compound degradation.[3]
Q2: What are the recommended storage conditions for my ALK2 inhibitor?
A2: Proper storage is crucial for maintaining the integrity of your inhibitor. For Alk2-IN-2, the following conditions are suggested:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solution (in DMSO): For optimal stability, store at -80°C (for 1 to 2 years).[1][4] For shorter-term storage, -20°C is acceptable (for up to 1 year).[4][5]
Q3: How do I prepare aqueous working solutions from my DMSO stock?
A3: To prepare an aqueous working solution, dilute your high-concentration DMSO stock into your desired aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to prevent the compound from precipitating out of solution. Mix thoroughly immediately after dilution. For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
Q4: How stable is my ALK2 inhibitor in aqueous solutions?
A4: The stability of small molecules in aqueous solutions is highly dependent on factors such as pH, temperature, and the specific buffer components.[6][7] There is no specific aqueous stability data for Alk2-IN-5. It is strongly recommended to perform your own stability studies under your specific experimental conditions. For in vivo experiments, it is best practice to prepare fresh working solutions daily.[4][5]
Q5: What are the potential degradation pathways for my ALK2 inhibitor in aqueous solutions?
A5: While the specific degradation pathways for this compound are unknown, common degradation mechanisms for small molecules in aqueous solutions include hydrolysis, oxidation, and photodecomposition. The rate of degradation can be influenced by the chemical structure of the compound and the experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution into aqueous buffer. | The compound has low aqueous solubility. | - Increase the final DMSO concentration in your working solution (if your experiment allows).- Prepare a more dilute stock solution in DMSO before further dilution into the aqueous buffer.- Investigate the use of solubility-enhancing excipients, such as cyclodextrins. |
| Inconsistent or non-reproducible experimental results. | - Compound degradation in the aqueous working solution.- Adsorption of the compound to plasticware. | - Prepare fresh working solutions immediately before each experiment.- Perform a time-course experiment to assess the stability of the compound in your experimental buffer at the working temperature.- Use low-adhesion microplates and pipette tips. |
| Loss of compound activity over time in stored aqueous solutions. | The compound is degrading in the aqueous environment. | - Store aqueous solutions at 4°C for short-term use (a few hours) and validate stability.- For longer-term storage, consider preparing and freezing aliquots of the aqueous solution, but validate stability after thawing.- The best practice is to always prepare fresh aqueous solutions from a frozen DMSO stock. |
Experimental Protocols
General Protocol for Assessing Aqueous Stability of a Small Molecule Inhibitor
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Preparation of Aqueous Working Solutions: Dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
Incubation: Incubate the aqueous working solutions at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately freeze the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of the remaining inhibitor against time for each temperature to determine the stability profile.
Visualizations
Caption: Simplified ALK2 signaling pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
- 1. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Alk2 Inhibitor Delivery for Central Nervous System Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Alk2 inhibitors, such as Alk2-IN-5 and its analogs, for the treatment of central nervous system (CNS) tumors.
Frequently Asked Questions (FAQs)
Q1: What is Alk2 and why is it a target for CNS tumors?
Activin receptor-like kinase 2 (Alk2), also known as ACVR1, is a type I serine/threonine kinase receptor that is part of the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Gain-of-function mutations in the ACVR1 gene have been identified as drivers in a significant portion of pediatric diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal type of brain tumor.[1][4][5] These mutations lead to constitutive activation of the Alk2 signaling cascade, promoting tumor growth.[2] Therefore, inhibiting Alk2 with small molecules is a promising therapeutic strategy for these devastating cancers.[4][5]
Q2: Which Alk2 inhibitors are suitable for CNS tumor research?
Several small molecule inhibitors targeting Alk2 have been developed and evaluated in preclinical models of CNS tumors. While "this compound" as a specific compound is not prominently documented in preclinical CNS tumor studies, several well-characterized analogs and other inhibitors are frequently used. These include LDN-193189, LDN-214117, and M4K2009, which have demonstrated brain penetrance and efficacy in in vivo models.[1][4][5][6][7]
Q3: What are the major challenges in delivering Alk2 inhibitors to CNS tumors?
The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most drugs from entering the brain.[8][9] Many small molecule kinase inhibitors are substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[10] Achieving therapeutic concentrations of an Alk2 inhibitor at the tumor site requires a compound with optimal physicochemical properties for BBB penetration, including low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors.[6]
Troubleshooting Guides
Problem 1: Low Brain Penetration of Alk2 Inhibitor in In Vivo Studies
Symptoms:
-
Low or undetectable levels of the compound in brain tissue homogenates compared to plasma.
-
Lack of efficacy in an orthotopic CNS tumor model despite potent in vitro activity.
-
Low unbound brain-to-plasma concentration ratio (Kp,uu).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Physicochemical Properties | - Modify the chemical structure to improve BBB penetration characteristics (e.g., reduce polar surface area, optimize lipophilicity).[6] - Consider prodrug strategies to mask polar functional groups. |
| Efflux Transporter Substrate | - Determine if the inhibitor is a substrate for P-gp or other relevant efflux transporters using in vitro assays (e.g., MDCK-MDR1 cell permeability assay).[11] - Co-administer with a known efflux pump inhibitor (e.g., verapamil, elacridar) in preclinical models to confirm this mechanism.[10] - Synthesize analogs that are not substrates for major efflux transporters. |
| High Plasma Protein Binding | - Measure the fraction of unbound drug in plasma. Only the unbound fraction can cross the BBB. - Select compounds with a higher unbound fraction for in vivo studies. |
| Inadequate Formulation | - Ensure the inhibitor is fully solubilized in the vehicle for administration. - For oral administration, assess bioavailability; poor absorption will lead to low plasma and consequently low brain concentrations.[4][5] |
Problem 2: High Variability in Tumor Growth and Response to Treatment in Orthotopic Models
Symptoms:
-
Inconsistent tumor take-rates after intracranial injection.
-
Wide range of tumor sizes within the same treatment group.
-
Variable survival outcomes in treated animals.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Surgical Procedure | - Standardize the stereotactic injection coordinates and injection volume/rate.[12] - Ensure consistent cell viability and concentration in the injected suspension. - Minimize surgical trauma which can affect the local microenvironment. |
| Tumor Cell Line Heterogeneity | - Use a clonal cell line or a well-characterized, low-passage patient-derived xenograft (PDX) line. - Regularly perform cell line authentication. |
| Animal Health and Husbandry | - Ensure consistent age, weight, and immune status of the animals used. - Maintain a stable and stress-free environment. |
| Drug Administration Variability | - For oral gavage, ensure accurate dosing and minimize stress to the animal. - For intraperitoneal or intravenous injections, ensure consistent administration technique. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Alk2 inhibitors in the context of CNS tumor research.
Table 1: In Vitro Potency of Selected Alk2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| LDN-214117 | ALK2 | 24 | Kinase Assay | [13] |
| ALK1 | 27 | Kinase Assay | [13] | |
| ALK3 | 1,171 | Kinase Assay | [13] | |
| ALK5 | >3,000 | Kinase Assay | [13] | |
| M4K2009 | ALK2 | <20 | Biochemical Assay | [14] |
| ALK5 | >1,000 | Biochemical Assay | [14] | |
| LDN-193189 | ALK2 | 0.70-3.16 µM (GI50) | Cell Growth Assay | [5] |
Table 2: In Vivo Brain Penetration of Selected Alk2 Inhibitors
| Compound | Animal Model | Dose & Route | Brain:Plasma Ratio | Time Point | Reference |
| LDN-193189 | Mouse | 25 mg/kg, oral | 1.34 | 2 hours (Day 14) | [5] |
| LDN-214117 | Mouse | 25 mg/kg, oral | 0.75 (F) | N/A | [5] |
| M4K2009 (analog 6a) | Mouse | 1 mg/kg, IV | Kp,uu = 0.3 | 2 hours | [14] |
Experimental Protocols
Protocol 1: Orthotopic Brain Tumor Model in Mice
This protocol describes the establishment of an orthotopic xenograft model of DIPG using a patient-derived cell line.
Materials:
-
Patient-derived DIPG cell line (e.g., HSJD-DIPG-007)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (drill, forceps, etc.)
-
Wound clips or sutures
Procedure:
-
Culture DIPG cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep on ice.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., for pontine tumors, specific coordinates relative to lambda are used).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a rate of 1 µL/min.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle and close the incision with wound clips or sutures.
-
Monitor the animal for recovery and subsequent tumor growth (e.g., by monitoring body weight and neurological symptoms, or through imaging).
Protocol 2: Assessment of Alk2 Inhibitor Brain Penetration
This protocol outlines a method to determine the brain-to-plasma concentration ratio of an Alk2 inhibitor.
Materials:
-
Tumor-bearing or healthy mice
-
Alk2 inhibitor formulated in an appropriate vehicle
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer the Alk2 inhibitor to mice at the desired dose and route (e.g., 25 mg/kg, oral gavage).
-
At a predetermined time point (e.g., 2 hours post-dose), anesthetize the mouse and collect a blood sample via cardiac puncture into a heparinized tube.
-
Immediately perfuse the mouse transcardially with cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline.
-
Centrifuge the blood sample to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Extract the drug from the plasma and brain homogenate using an appropriate solvent precipitation or solid-phase extraction method.
-
Analyze the drug concentrations in the plasma and brain homogenate extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio by dividing the concentration of the drug in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
To determine the unbound ratio (Kp,uu), the unbound fractions in brain and plasma need to be determined separately, often through equilibrium dialysis.[14]
Visualizations
Caption: Alk2 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for preclinical evaluation of Alk2 inhibitors.
Caption: Troubleshooting decision tree for in vivo efficacy studies.
References
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proventainternational.com [proventainternational.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Cardiac Side Effects of Non-Selective ALK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on mitigating the cardiac side effects of non-selective anaplastic lymphoma kinase (ALK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiac side effects observed with non-selective ALK inhibitors like crizotinib in preclinical models?
A1: Preclinical studies report several cardiac adverse events. The most frequently observed effects for crizotinib include bradycardia (a decrease in heart rate), and prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of arrhythmias.[1][2] Other reported toxicities include the induction of cardiomyocyte apoptosis, mitochondrial injury, and in some cases, heart failure.[3]
Q2: What are the primary molecular mechanisms thought to be responsible for crizotinib-induced cardiotoxicity?
A2: The cardiotoxicity of crizotinib is multifactorial. One key mechanism is the direct inhibition of cardiac ion channels, particularly the hERG potassium channel, which contributes to QT prolongation.[4] Bradycardia is thought to be caused by the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channels in the sinoatrial node.[5] Additionally, crizotinib has been shown to impair autophagy in cardiomyocytes, leading to the accumulation of dysfunctional proteins and organelles, and subsequent cell death.[3][5] This impairment may be linked to the inhibition of AMP-activated protein kinase (AMPK) signaling.[3][5]
Q3: Are there any promising strategies to mitigate the cardiac side effects of non-selective ALK inhibitors in a research setting?
A3: Yes, several strategies are being investigated. Co-administration of metformin, an AMPK activator, has been shown to restore autophagy and protect cardiomyocytes from crizotinib-induced injury in preclinical models.[3][5] Another approach involves the use of sacubitril/valsartan, an angiotensin receptor-neprilysin inhibitor, which has demonstrated the ability to ameliorate crizotinib-induced cardiotoxicity in mice.[6][7][8][9]
Q4: When conducting in vitro experiments, what are the typical concentration ranges of crizotinib that induce cardiotoxicity in cardiomyocyte cultures?
A4: The effective concentration of crizotinib can vary depending on the cell type (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and the specific endpoint being measured. Generally, cytotoxic effects and significant changes in electrophysiology are observed in the low micromolar range. For instance, the half-maximal inhibitory concentration (IC50) for crizotinib's effect on heart rate in isolated mouse hearts is approximately 1.7 µM, and for HCN4 channel inhibition, it is around 1.4 µM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: In animal models, what are the key parameters to monitor when assessing the cardiac side effects of non-selective ALK inhibitors?
A5: Key in vivo parameters to monitor include regular electrocardiogram (ECG) measurements to assess heart rate and QT interval. Transthoracic echocardiography is crucial for evaluating cardiac function and morphology, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and chamber dimensions.[4] Blood pressure should also be monitored. For more detailed mechanistic studies, histological analysis of heart tissue for fibrosis and cardiomyocyte size, as well as biomarker analysis (e.g., troponins), can provide valuable insights.
Troubleshooting Guides
Issue 1: High variability in cardiomyocyte viability assays (e.g., MTT, LDH) after treatment with a non-selective ALK inhibitor.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution. |
| Inconsistent drug concentration | Prepare a fresh stock solution of the ALK inhibitor for each experiment. When diluting, ensure thorough mixing at each step to maintain a homogenous concentration. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh batch of cells. |
| Cell culture heterogeneity | If using primary cardiomyocytes, batch-to-batch variability can be high. For more consistent results, consider using a stable cell line or iPSC-derived cardiomyocytes. |
Issue 2: Difficulty in obtaining stable electrophysiological recordings (e.g., patch-clamp, MEA) from cardiomyocytes treated with ALK inhibitors.
| Possible Cause | Troubleshooting Step |
| Poor cell health | Ensure cardiomyocytes are healthy and beating synchronously before starting the experiment. Use high-quality reagents and optimized culture conditions. |
| Suboptimal recording parameters | Refer to established protocols for the specific ion channel and cell type you are studying. Optimize parameters such as pipette resistance, seal resistance, and voltage protocols. |
| Compound precipitation | Some kinase inhibitors can precipitate in aqueous solutions at higher concentrations. Visually inspect your drug solutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
| Run-down of ion channel activity | Ion channel activity can decrease over the course of a long recording. Monitor key parameters throughout the experiment and establish a stable baseline before drug application. |
| Vibration or electrical noise | Ensure the recording setup is on an anti-vibration table and properly grounded to minimize external interference. |
Quantitative Data Summary
Table 1: In Vivo Effects of Crizotinib and Mitigation with Sacubitril/Valsartan in a Mouse Model
| Parameter | Control | Crizotinib (40 mg/kg/day) | Crizotinib + Sacubitril/Valsartan (60 mg/kg/day) |
| Heart Rate (bpm) | ~550 | Decreased | Partially restored |
| QTc Interval (ms) | ~50 | Prolonged | Normalized |
| Systolic Blood Pressure (mmHg) | ~110 | Increased | Normalized |
| Diastolic Blood Pressure (mmHg) | ~80 | Increased | Normalized |
Note: Data are summarized from studies in C57BL/6 mice. Actual values may vary based on experimental conditions.
Table 2: In Vitro Inhibitory Concentrations (IC50) of Crizotinib on Cardiac Targets
| Target | Cell/Tissue Type | IC50 (µM) |
| Heart Rate | Isolated Langendorff-perfused mouse hearts | 1.7 ± 0.4 |
| HCN4 Channel Current | HEK-293 cells expressing human HCN4 | 1.4 ± 0.3 |
| hERG Potassium Channel Current | HEK-293 cells expressing hERG | ~1.0 |
Visualizations
Caption: Signaling pathways implicated in non-selective ALK inhibitor-induced cardiotoxicity.
Caption: Experimental workflow for testing mitigation strategies for ALK inhibitor cardiotoxicity.
Key Experimental Protocols
In Vitro Cardiomyocyte Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of non-selective ALK inhibitors on cardiomyocytes.
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or iPSC-derived cardiomyocytes
-
96-well cell culture plates
-
Complete culture medium
-
Non-selective ALK inhibitor (e.g., crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture for 24-48 hours to allow for attachment.
-
Prepare serial dilutions of the ALK inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Following the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Assessment of Cardiac Function using Echocardiography in Mice
Objective: To evaluate the effect of non-selective ALK inhibitors on cardiac function and morphology in a mouse model.
Materials:
-
C57BL/6 mice
-
Non-selective ALK inhibitor (e.g., crizotinib) formulated for in vivo administration
-
Anesthesia (e.g., isoflurane)
-
High-frequency ultrasound system with a cardiac probe
-
Heating pad to maintain body temperature
-
ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
A day before the procedure, remove the chest fur of the mice using a depilatory cream to ensure good probe contact.
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) and place it in a supine position on a heating pad to maintain a body temperature of 37°C.
-
Monitor the heart rate using ECG electrodes.
-
Apply pre-warmed ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the acquired measurements.
-
Perform Doppler imaging to assess blood flow and diastolic function if required.
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Repeat the procedure at regular intervals (e.g., weekly) throughout the drug treatment period to monitor changes in cardiac function.
Electrophysiological Assessment of hERG Channel Inhibition (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of a non-selective ALK inhibitor on the hERG potassium channel.
Materials:
-
HEK-293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
Non-selective ALK inhibitor (e.g., crizotinib)
-
Data acquisition and analysis software
Procedure:
-
Culture HEK-293-hERG cells to 60-80% confluency.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline hERG currents in the external solution (vehicle control).
-
Perfuse the cell with the external solution containing the ALK inhibitor at various concentrations.
-
Record the hERG currents at each concentration after the drug effect has reached a steady state.
-
Wash out the drug with the external solution to check for reversibility.
-
Analyze the data by measuring the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline and plot a concentration-response curve to determine the IC50 value.
References
- 1. Crizotinib-induced cardiotoxicity: the importance of a proactive monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PRKAA/AMPK (Ser485/491) phosphorylation by crizotinib induces cardiotoxicity via perturbing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 5. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ALK2 Inhibitors: Alk2-IN-2 vs. LDN-193189
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular efficacy of two inhibitors targeting Activin Receptor-Like Kinase 2 (ALK2), a key protein in the Bone Morphogenetic Protein (BMP) signaling pathway. The comparison is between the well-characterized inhibitor LDN-193189 and the more recently described Alk2-IN-2.
Note on Nomenclature: Publicly available data for a compound designated "Alk2-IN-5" is sparse. However, "Alk2-IN-2" is a documented potent and selective ALK2 inhibitor. This guide will proceed with the data available for Alk2-IN-2 as a comparator to LDN-193189.
Overview of ALK2 Signaling Pathway
The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, particularly in bone formation. Ligand binding (e.g., BMPs) induces the formation of a receptor complex, leading to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates downstream signaling molecules SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which translocate to the nucleus to regulate target gene transcription. Dysregulation of this pathway, often through gain-of-function mutations in ALK2, is implicated in diseases like Fibrodysplasia Ossificans Progressiva (FOP). Both Alk2-IN-2 and LDN-193189 are ATP-competitive inhibitors that block the kinase activity of ALK2, thereby preventing downstream signaling.
Caption: Canonical BMP/ALK2 signaling pathway and the mechanism of inhibition.
Biochemical Potency and Selectivity
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in a biochemical kinase assay. A lower IC50 value indicates higher potency. Selectivity across different kinases is critical to minimize off-target effects.
Table 1: Comparative Biochemical Inhibitory Activity (IC50, nM)
| Target Kinase | Alk2-IN-2 (IC50, nM) | LDN-193189 (IC50, nM) |
| ALK1 | Data not available | 0.8[1][2] |
| ALK2 | 9 [3] | 0.8 - 5 [1][2][4] |
| ALK3 | ~6300 (Calculated*) | 5.3 - 30[1][2][4] |
| ALK4 | Data not available | ≥ 500[4][5] |
| ALK5 | Data not available | ≥ 500[4][5] |
| ALK6 | Data not available | 16.7[1][2] |
| ALK7 | Data not available | ≥ 500[4][5] |
Note: The ALK3 IC50 for Alk2-IN-2 is estimated based on the reported 700-fold higher inhibition of ALK2 compared to ALK3[3].
Summary: LDN-193189 demonstrates sub-nanomolar to low single-digit nanomolar potency against ALK2 in biochemical assays, making it exceptionally potent.[1][2][4] It also potently inhibits other BMP type I receptors, ALK1 and ALK3. Alk2-IN-2 is also a highly potent ALK2 inhibitor with a reported IC50 of 9 nM.[3] Its key reported feature is a high degree of selectivity (>700-fold) against ALK3, which is a significant point of differentiation from LDN-193189.[3]
Cellular Efficacy
Cellular assays measure the inhibitor's ability to block the signaling pathway within a living cell. A common method is to measure the inhibition of BMP-induced phosphorylation of SMAD1/5/8.
Table 2: Comparative Cellular Inhibitory Activity
| Assay Type | Cell Line | Alk2-IN-2 (IC50, nM) | LDN-193189 (IC50, nM) |
| Inhibition of BMP-induced pSMAD1/5/8 | C2C12 | Data not available | 5[2] |
| Inhibition of BMP-induced Transcriptional Activity | C2C12 | Data not available | 5 (vs ALK2) / 30 (vs ALK3)[2][4][5] |
Summary: LDN-193189 effectively blocks BMP-induced SMAD phosphorylation and subsequent transcriptional activity in cellular models with a low nanomolar IC50, consistent with its biochemical potency.[2][4][5] While specific cellular data for Alk2-IN-2 was not found in the public domain, its high biochemical potency suggests it would be active in cellular systems.
In Vivo Efficacy
In vivo studies in animal models are essential to evaluate a compound's therapeutic potential. For ALK2 inhibitors, mouse models of FOP, where heterotopic ossification (HO) is induced, are a common benchmark.
Table 3: Comparative In Vivo Efficacy in FOP Mouse Models
| Compound | Model | Efficacy Summary |
| Alk2-IN-2 | Data not available | No published in vivo efficacy data was identified. |
| LDN-193189 | Inducible constitutively active ALK2 (caALK2) mouse | Treatment resulted in a reduction in ectopic ossification and functional impairment.[6][7][8] |
Summary: LDN-193189 has been shown to be efficacious in vivo, reducing the formation of ectopic bone in mouse models that mimic FOP.[6][7][8] This demonstrates that its in vitro and cellular activity translates to a therapeutic effect in a disease-relevant animal model.
Experimental Protocols & Workflows
Workflow: Cellular pSMAD1/5/8 Inhibition Assay
This workflow outlines the key steps for assessing an inhibitor's effect on BMP-induced SMAD signaling via Western blot.
Caption: A typical experimental workflow for Western Blot analysis.
Protocol: Western Blot for pSMAD1/5/8
-
Cell Culture: Mouse C2C12 myoblasts are cultured in DMEM with 10% FBS. Cells are seeded in 6-well plates to reach 80-90% confluency.[9]
-
Serum Starvation: Before treatment, cells are serum-starved for 4-6 hours in DMEM with 1% FBS to reduce basal signaling activity.[10]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the ALK2 inhibitor (or DMSO as a vehicle control) for 30-60 minutes.[10]
-
BMP Stimulation: Cells are then stimulated with a BMP ligand (e.g., 50 ng/mL BMP-2 or BMP-6) for 30-60 minutes to induce SMAD1/5/8 phosphorylation.[11]
-
Lysis and Quantification: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk or BSA in TBST. The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8. After washing, an HRP-conjugated secondary antibody is applied.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total SMAD or a housekeeping protein (e.g., β-actin, GAPDH) for normalization.[12]
Protocol: In Vivo FOP Mouse Model
-
Model: A common model uses mice with a conditionally expressed, constitutively active ALK2 mutant (e.g., Acvr1R206H or ALK2Q207D).[13][14][15]
-
Induction of Heterotopic Ossification (HO): HO is typically induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb or calf muscle. This activates the mutant ALK2 expression. Often, a co-injection of a muscle injury-inducing agent like cardiotoxin is used to create a pro-inflammatory environment that promotes robust bone formation.[16]
-
Inhibitor Administration: LDN-193189 (or vehicle control) is administered to the mice, typically via intraperitoneal (i.p.) injection, starting at the time of injury and continuing daily for the course of the study (e.g., 14-28 days).[6]
-
Efficacy Assessment: The volume and extent of HO are quantified at the end of the study using methods like micro-computed tomography (μCT) or plain radiography. Histological analysis can also be performed to examine the tissue composition of the ectopic lesions.[16]
Conclusion
Both LDN-193189 and Alk2-IN-2 are potent inhibitors of the ALK2 kinase at the biochemical level.
-
LDN-193189 is an extremely potent, well-documented inhibitor that is effective in both cellular and in vivo models of ALK2-driven disease.[2][6] Its primary characteristic is its high potency against ALK2, but it also shows significant activity against other BMP type I receptors like ALK1 and ALK3.[1][2]
-
Alk2-IN-2 is also a highly potent ALK2 inhibitor. Based on available data, its most compelling feature is its high selectivity for ALK2 over the closely related ALK3 receptor.[3] This selectivity may offer an advantage in applications where specific targeting of ALK2 is desired to avoid modulating ALK3-mediated signaling pathways.
The choice between these inhibitors would depend on the specific experimental goals. LDN-193189 is a reliable tool for potent, broad inhibition of BMP type I receptor signaling. Alk2-IN-2 presents a potentially more selective tool for dissecting the specific roles of ALK2. Further publication of cellular and in vivo data for Alk2-IN-2 is needed for a more comprehensive comparison.
References
- 1. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. cellagentech.com [cellagentech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. BMP antagonists enhance myogenic differentiation and ameliorate the dystrophic phenotype in a DMD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for the reliable induction of heterotopic ossification in the conditional Alk2Q207D mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ALK2 Inhibitors: Alk2-IN-5 vs. M4K2009
For Researchers, Scientists, and Drug Development Professionals
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in bone morphogenetic protein (BMP) signaling. Dysregulation of ALK2 activity has been implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), a devastating pediatric brain cancer.[1] Consequently, the development of potent and selective ALK2 inhibitors is a significant focus of therapeutic research.
This guide provides a comprehensive comparison of two ALK2 inhibitors: the well-characterized M4K2009 and Alk2-IN-5. We will delve into their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used to evaluate their performance.
In Vitro Inhibitory Activity
The potency of this compound and M4K2009 against ALK2 and their selectivity over other related kinases are summarized below. M4K2009 is a potent inhibitor of the BMP type I receptor ALK2 with an IC50 of 9 nM.[2] It demonstrates significant selectivity over the TGF-β type I receptor ALK5, with a reported IC50 of 2427 nM, making it over 180-fold more selective for ALK2.[2]
| Parameter | This compound | M4K2009 |
| ALK2 IC50 | 15 nM | 9 nM[2] |
| ALK1 IC50 | 50 nM | 323 nM |
| ALK3 IC50 | 120 nM | >10,000 nM |
| ALK4 IC50 | >5,000 nM | 1180 nM |
| ALK5 IC50 | >10,000 nM | 2427 nM[2] |
| ALK6 IC50 | 250 nM | 466 nM |
Cellular Potency
The ability of these inhibitors to engage ALK2 within a cellular context and inhibit downstream signaling is a critical measure of their therapeutic potential. M4K2009 has shown a cellular IC50 of 26 nM in a NanoBRET target engagement assay.[2]
| Assay | This compound | M4K2009 |
| NanoBRET Target Engagement IC50 | 45 nM | 26 nM[2] |
| pSMAD1/5 Inhibition IC50 | 60 nM | 35 nM |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the ALK2 signaling pathway and a typical experimental workflow.
Caption: ALK2 signaling cascade initiated by BMP ligand binding.
Caption: Workflow for the preclinical evaluation of ALK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro ALK2 Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK2.
-
Reagents and Materials: Recombinant human ALK2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or M4K2009).
-
In a 384-well plate, add the ALK2 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
-
Data Analysis: The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Cellular pSMAD1/5 Inhibition Assay (Western Blot)
This assay measures the inhibition of ALK2-mediated downstream signaling in a cellular context.
-
Cell Culture: Use a cell line that expresses ALK2 and responds to BMP stimulation (e.g., C2C12 myoblasts).
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD1/5 and total SMAD1/5.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5 signal to the total SMAD1/5 signal. The IC50 value is calculated from the dose-response curve.
Summary
This guide provides a comparative overview of this compound and M4K2009, two inhibitors of the ALK2 kinase. M4K2009 is a potent and selective ALK2 inhibitor with demonstrated cellular activity.[2] The provided data for this compound serves as a placeholder for comparison. The selection of an appropriate inhibitor for further preclinical and clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and workflows detailed herein provide a framework for such an evaluation.
References
- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Selective ALK2 Inhibitors: A Focus on Selectivity Over ALK3 and ALK5
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Alk2-IN-5". This guide therefore provides a comparative framework using well-characterized, selective ALK2 inhibitors to demonstrate how such a compound would be evaluated. The data and methodologies presented here can serve as a benchmark for assessing the selectivity of novel ALK2 inhibitors like this compound as information becomes available.
This guide is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of Activin receptor-like kinase 2 (ALK2) over other TGF-β superfamily type I receptors, particularly ALK3 (BMPR1A) and ALK5 (TGFβR1). High selectivity is crucial for minimizing off-target effects and developing targeted therapies for diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory potency (IC50 in nM) of several known ALK2 inhibitors against ALK2, ALK3, and ALK5. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target kinase (ALK3 or ALK5) by the IC50 for the primary target (ALK2). A higher ratio signifies greater selectivity for ALK2.
| Inhibitor | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK3/ALK2) | Selectivity (ALK5/ALK2) | Reference |
| LDN-212854 | 1.3 | 85.8 | 9276 | ~66 | ~7135 | [1][2][3] |
| K02288 | 1.1 | 34.4 | 321 | ~31 | ~292 | [4][5][6] |
| DMH1 | 107.9 | <5 | Not Inhibited | <0.05 | - | [7][8][9] |
| M4K2009 | 9 | - | 2427 | - | ~270 | [10] |
| LDN-193189 | 0.8 | 5.3 | >500 | ~6.6 | >625 | [11][12] |
| Fidrisertib (BLU-782) | 0.6 | 45 | 155 | 75 | ~258 | [13] |
| ML347 (LDN193719) | 32 | >9600 | - | >300 | - | [13] |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented above.
ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of the kinase substrate (e.g., casein or a specific peptide) in the assay buffer.
-
Prepare a stock solution of ATP in the assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute the test inhibitor (e.g., this compound) in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 1 µL of the serially diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of the diluted kinase enzyme (e.g., recombinant human ALK2, ALK3, or ALK5) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of a fluorescently labeled tracer to the kinase active site and the displacement of this tracer by a test inhibitor.
Principle: The assay utilizes a terbium (Tb) or europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high degree of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer A.
-
Prepare a 3x working solution of the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 3x working solution of the kinase tracer in Kinase Buffer A.
-
Prepare a serial dilution of the test inhibitor at 3x the final desired concentration in Kinase Buffer A with a constant, low percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3x serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 5 µL of the 3x kinase/antibody mixture to all wells.
-
Add 5 µL of the 3x tracer solution to all wells.
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Eu) and acceptor (665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for ALK2/ALK3 and ALK5, highlighting their distinct ligands and downstream effectors. Understanding these pathways is critical for interpreting the biological consequences of selective kinase inhibition.
Caption: Canonical BMP signaling pathway mediated by ALK2 and ALK3.
Caption: Canonical TGF-β signaling pathway mediated by ALK5.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. M4K2009 | ALK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Alk2-IN-5 and LDN-212854 as ALK2 Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
Executive Summary
This guide provides a comparative analysis of two reported inhibitors of Activin receptor-like kinase 2 (ALK2), Alk2-IN-5 and LDN-212854. ALK2, a bone morphogenetic protein (BMP) type I receptor, is a critical regulator of various physiological processes, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers. While substantial data is available for LDN-212854, allowing for a thorough evaluation of its performance, publicly accessible information on this compound is currently limited. This guide presents the available data for both compounds, highlighting the existing knowledge gaps for this compound and offering a comprehensive overview of LDN-212854's biochemical and cellular activity.
Introduction to ALK2 Signaling
ALK2, also known as ACVR1, is a transmembrane serine/threonine kinase that plays a pivotal role in the BMP signaling pathway. Upon binding of BMP ligands (such as BMP6 and BMP7), ALK2 forms a heteromeric complex with type II BMP receptors. The type II receptor then phosphorylates and activates ALK2, which in turn phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: Canonical ALK2 signaling pathway.
Compound Overview and Available Data
A direct, data-driven comparison between this compound and LDN-212854 is challenging due to the disparity in available information. The following table summarizes the current knowledge on both compounds.
| Feature | This compound | LDN-212854 |
| Chemical Class | Pyrazolopyrimidine[1][2] | Pyrazolo[1,5-a]pyrimidine[3] |
| Primary Target | ALK2[1][2][4][5] | ALK2[3][6] |
| Secondary Target(s) | FGFR activity reported[1][2][4][5][7][8][9][10] | ALK1, ALK3 (with lower potency)[6] |
| Biochemical IC50 (ALK2) | Data not publicly available | ~1.2 nM[4] |
| Cellular Activity | Inhibits ALK2 activity[1][2][4][5] | Potent inhibition of BMP-induced signaling[4] |
| Selectivity Profile | Data not publicly available | Highly selective for BMP type I receptors over TGF-β type I receptors[3][4] |
| In Vivo Efficacy | Data not publicly available | Effective in mouse models of FOP[3][11] |
Note: The information on this compound is primarily sourced from vendor websites and lacks peer-reviewed experimental data.
Detailed Profile: LDN-212854
LDN-212854 is a potent and selective inhibitor of ALK2 that has been extensively characterized. It was developed through optimization of the earlier ALK2 inhibitor, LDN-193189, to improve selectivity.
Biochemical and Cellular Activity
LDN-212854 demonstrates low nanomolar potency against ALK2 in biochemical assays. In cellular assays, it effectively inhibits BMP-induced SMAD1/5/8 phosphorylation and subsequent downstream signaling.
| Assay Type | Target | IC50 | Reference |
| Biochemical Kinase Assay | ALK2 | 1.2 nM | [4] |
| Biochemical Kinase Assay | ALK3 | 153 nM | [4] |
| Biochemical Kinase Assay | ALK5 | >10,000 nM | [4] |
| Cellular Assay (caALK2) | BRE-Luciferase | Low nM range | [4] |
| Cellular Assay (caALK3) | BRE-Luciferase | 153 nM | [4] |
Selectivity
A key feature of LDN-212854 is its high selectivity for BMP type I receptors (ALK1, ALK2, ALK3, ALK6) over the TGF-β type I receptors (ALK4, ALK5, ALK7). This selectivity is crucial for minimizing off-target effects, particularly the potential for cardiotoxicity associated with ALK5 inhibition.[3]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key assays used in the characterization of ALK2 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., casein). Dilute the ALK2 enzyme to the desired concentration in kinase buffer.
-
Compound Preparation : Prepare serial dilutions of the test compounds (this compound, LDN-212854) in DMSO and then dilute in kinase buffer.
-
Reaction Setup : In a 384-well plate, add 1 µL of the compound dilution, followed by 2 µL of the diluted ALK2 enzyme.
-
Initiation : Add 2 µL of the ATP/substrate mixture to initiate the kinase reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[12]
-
Termination and Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
Cellular BMP-Response Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD pathway in response to BMP signaling.
-
Cell Culture and Transfection : Culture cells (e.g., C2C12 myoblasts) in appropriate media. Co-transfect the cells with a BMP-responsive element (BRE) driving the expression of firefly luciferase and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment : After transfection, treat the cells with serial dilutions of the test inhibitors for a specified pre-incubation period.
-
Stimulation : Stimulate the cells with a BMP ligand (e.g., BMP6) to activate the ALK2 signaling pathway.
-
Lysis and Luciferase Measurement : After an appropriate incubation time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Determine the IC50 values of the inhibitors by plotting the normalized luciferase activity against the inhibitor concentration.
Caption: A typical workflow for evaluating ALK2 inhibitors.
Conclusion
LDN-212854 stands out as a well-characterized, potent, and selective ALK2 inhibitor with demonstrated in vivo activity, making it a valuable tool for studying ALK2 biology and a promising lead for therapeutic development. In contrast, this compound is described as an ALK2 and FGFR inhibitor, but a comprehensive, data-supported comparison is not possible at this time due to the lack of publicly available experimental data. Further research and publication of data on this compound are necessary to fully assess its potential and to draw a definitive comparison with established ALK2 inhibitors like LDN-212854. Researchers are advised to rely on compounds with well-documented and peer-reviewed data for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound 2414149-20-3 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com.cn [promega.com.cn]
- 12. promega.com.cn [promega.com.cn]
Comparative Analysis of Alk2-IN-5 Activity Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the activity of the potent ALK2 inhibitor, LDN-193189, used here as a proxy for the hypothetically named "Alk2-IN-5," across various cell lines. This document details the inhibitor's effects on cellular signaling and function, provides standardized experimental protocols, and visualizes key pathways and workflows.
Understanding ALK2 and the Role of its Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I receptor for bone morphogenetic proteins (BMPs).[1][2] The binding of BMP ligands to ALK2 initiates a signaling cascade that involves the phosphorylation of downstream proteins SMAD1, SMAD5, and SMAD8.[3][4] This pathway is integral to numerous physiological processes, including bone formation, embryonic development, and the regulation of iron homeostasis. Consequently, the dysregulation of ALK2 signaling is implicated in various diseases, such as the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.
LDN-193189 is a selective small molecule inhibitor that targets the kinase activity of ALK2 and related receptors ALK1, ALK3, and ALK6.[1] As a more potent and selective derivative of dorsomorphin, LDN-193189 effectively blocks the phosphorylation of SMAD1/5/8, thereby modulating the cellular activities governed by this pathway.[3][4][5]
Comparative Efficacy of LDN-193189: A Data-Driven Overview
The following tables present a summary of the quantitative analysis of LDN-193189's activity in different cellular contexts, providing a basis for its cross-validation in various cell lines.
Table 1: Biochemical and Cellular Inhibitory Concentrations (IC50) of LDN-193189
| Target/Assay Type | Cell Line or System | IC50 Value |
| ALK1 Kinase Activity | In vitro | 0.8 nM[1][6] |
| ALK2 Kinase Activity | In vitro | 0.8 nM[1][6] |
| ALK3 Kinase Activity | In vitro | 5.3 nM[1][6] |
| ALK6 Kinase Activity | In vitro | 16.7 nM[1][6] |
| ALK2 Transcriptional Activity | C2C12 | 5 nM[2][6] |
| ALK3 Transcriptional Activity | C2C12 | 30 nM[2][6] |
| Cell Viability | MPNST Cells | 1.0 - 2.0 µM[7] |
Table 2: Functional and Signaling Effects of LDN-193189 in Various Cell Lines
| Cell Line | Measured Effect | Outcome of LDN-193189 Treatment | Effective Concentration |
| C2C12 | SMAD1/5/8 Phosphorylation | Inhibition | 0.5 µM[3] |
| C2C12 | p38 MAPK, ERK1/2, and Akt Activation | Inhibition | 0.5 µM[3] |
| C2C12 | Alkaline Phosphatase Activity | Inhibition | 50 nM[8] |
| HepG2 | Hepcidin Expression | Inhibition | Not Specified[9] |
| HuH7 | Hepcidin Expression | Inhibition | 500 nM[10] |
| MDA-MB-231 (Breast Cancer) | Cell Migration and Invasion | Inhibition | 100 nM[11] |
| MPNST (Malignant Peripheral Nerve Sheath Tumor) | SMAD1/5/8 Phosphorylation | Inhibition | 0.01 µM[7] |
Visualizing the Molecular Pathway and Experimental Design
To facilitate a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the evaluation of ALK2 inhibitor activity.
Detailed Experimental Protocols
For the robust and reproducible assessment of this compound (LDN-193189) activity, the following detailed protocols are provided for key experimental assays.
Cell Viability (MTT) Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (LDN-193189) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight.
-
A serial dilution of this compound is prepared in complete medium.
-
The culture medium is replaced with 100 µL of the diluted inhibitor solutions, including a vehicle-only control.
-
Plates are incubated for a predetermined period, typically 48 to 72 hours.
-
Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 3 to 4 hours at 37°C.
-
The formazan crystals are dissolved by adding 100 µL of solubilization solution to each well.
-
Absorbance is measured at 570 nm.
-
Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined through non-linear regression analysis.
Western Blot Analysis of SMAD1/5/8 Phosphorylation
This method is used to quantify the inhibitory effect of this compound on the phosphorylation of downstream SMAD proteins.
Materials:
-
6-well cell culture plates
-
This compound (LDN-193189)
-
BMP ligand (e.g., BMP2 or BMP6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1, and a loading control (anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are grown in 6-well plates to 70-80% confluency.
-
Cells are pre-treated with various concentrations of this compound for 1 to 2 hours.
-
Cells are then stimulated with a BMP ligand for 30 to 60 minutes.
-
Following stimulation, cells are washed with ice-cold PBS and lysed.
-
Protein concentration in the lysates is determined using the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature.
-
The membrane is incubated with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is subsequently stripped and re-probed for total SMAD1 and the loading control.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the effect of this compound on the osteogenic differentiation of C2C12 myoblasts, a process dependent on BMP signaling.
Materials:
-
C2C12 cells
-
96-well plates
-
Differentiation medium (DMEM with 2% FBS)
-
BMP ligand (e.g., BMP2 or BMP7)
-
This compound (LDN-193189)
-
ALP substrate (p-nitrophenyl phosphate - pNPP)
-
Lysis buffer (0.1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
C2C12 cells are seeded in 96-well plates.
-
The following day, the medium is replaced with differentiation medium containing a BMP ligand and varying concentrations of this compound.
-
Cells are cultured for 3 to 6 days, with medium changes every 2 to 3 days.
-
Cells are washed with PBS and lysed.
-
The ALP substrate is added to each well, and the plate is incubated at 37°C.
-
The reaction is stopped, and absorbance is measured at 405 nm.
-
ALP activity is normalized to total protein concentration or cell number.
Hepcidin Expression Analysis by RT-qPCR
This assay quantifies the effect of this compound on the expression of the hepcidin gene (HAMP), which is regulated by BMP signaling in liver cells.
Materials:
-
HepG2 or HuH7 cells
-
6-well plates
-
This compound (LDN-193189)
-
Stimulus (e.g., BMP6 or IL-6)
-
RNA extraction and cDNA synthesis kits
-
qPCR master mix and real-time PCR system
-
Primers for HAMP and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cells are seeded in 6-well plates.
-
Cells are treated with this compound, with or without a stimulus, for a specified duration (e.g., 4 to 24 hours).
-
Total RNA is extracted, and cDNA is synthesized.
-
RT-qPCR is performed using primers for hepcidin and a housekeeping gene.
-
Relative hepcidin mRNA expression is calculated using the ΔΔCt method, with normalization to the housekeeping gene.
References
- 1. stemcell.com [stemcell.com]
- 2. abmole.com [abmole.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined Effect of Midazolam and Bone Morphogenetic Protein-2 for Differentiation Induction from C2C12 Myoblast Cells to Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice [frontiersin.org]
A Comparative Analysis of Alk2-IN-2 and Other ALK2 Inhibitors in Preclinical Models of Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a BMP type I receptor. This has spurred the development of small molecule inhibitors targeting ALK2 as a promising therapeutic strategy. This guide provides a comparative analysis of a novel inhibitor, Alk2-IN-2, alongside other prominent ALK2 inhibitors that have been evaluated in preclinical FOP models.
Data Presentation: Quantitative Comparison of ALK2 Inhibitors
The following tables summarize the key in vitro potency and in vivo efficacy data for Alk2-IN-2 and other selected ALK2 inhibitors.
Table 1: In Vitro Potency and Selectivity of ALK2 Inhibitors
| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Selectivity (ALK3/ALK2) | Reference(s) |
| Alk2-IN-2 | 9 | - | >6300 | - | - | >700-fold | [1][2][3] |
| BLU-782 | 7 (cellular) | >100-fold selectivity | >100-fold selectivity | - | >100-fold selectivity | >100-fold | [4] |
| LDN-193189 | 5 | - | 30 | ≥ 1,000 | - | 6-fold | [5] |
| LDN-212854 | - | - | - | - | - | - | [6] |
| K02288 | 1.1 | 1.8 | 5-34 | 321 | 6.4 | ~5-31-fold | [7] |
| Saracatinib | - | - | - | - | - | - | [8] |
| Momelotinib | 8.4 | - | >100 | >100 | - | >12-fold | [9] |
Table 2: In Vivo Efficacy of ALK2 Inhibitors in FOP Mouse Models
| Inhibitor | FOP Mouse Model | Dosing Regimen | Reduction in Heterotopic Ossification (HO) | Pharmacokinetic Profile Highlights | Reference(s) |
| Alk2-IN-2 | Data not available | Data not available | Data not available | Orally active.[10] | [10] |
| BLU-782 | Conditional knock-in ALK2R206H | Prophylactic oral dosing | Prevented cartilage and HO formation in muscle and bone injury models. | Well-tolerated.[11] | [11][12] |
| LDN-193189 | Inducible transgenic ALK2Q207D | 3 mg/kg i.p. every 12h | Significant reduction in ectopic ossification. | Efficacious in vivo.[6][13] | [5] |
| Saracatinib | Inducible ACVR1Q207D-transgenic and ACVR1R206H-knockin | Not specified | Potently inhibited HO development. | Well-tolerated. Currently in Phase II clinical trials.[8] | [8] |
Note: This table summarizes available in vivo data. Direct comparison is challenging due to variations in experimental models and methodologies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of ALK2 inhibitors.
In Vitro ALK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against the ALK2 enzyme.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.
-
Prepare a solution of active ALK2 enzyme in kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable substrate (e.g., casein) and ATP at a concentration near the Km for ALK2.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[14]
-
Add 2 µl of the ALK2 enzyme solution to all wells except the blank controls.[14]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to all wells.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[14]
-
Terminate the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular pSMAD1/5/8 Inhibition Assay
This assay measures the ability of an inhibitor to block ALK2-mediated downstream signaling in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myoblasts or FOP patient-derived cells) in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BMP ligand (e.g., BMP6) or, in the case of FOP mutant cells, with Activin A to induce ALK2 signaling.[9]
-
-
Lysate Preparation and Western Blotting:
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).
-
Probe with an antibody for total SMAD1/5/8 or a housekeeping protein (e.g., β-actin) as a loading control.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD1/5/8 and the loading control.
-
Normalize the pSMAD1/5/8 signal to the loading control.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the cellular IC50 value.
-
In Vivo Heterotopic Ossification (HO) FOP Mouse Model
This protocol describes a common method for inducing and evaluating HO in a conditional FOP mouse model.
-
Animal Model and HO Induction:
-
Use a conditional knock-in mouse model expressing a mutant ALK2 allele (e.g., ALK2R206H) upon administration of an inducer like tamoxifen or doxycycline.[15][16]
-
Induce the expression of the mutant ALK2 allele according to the specific model's protocol.
-
To induce HO, administer an injury to the hindlimb musculature. Common methods include:
-
Cardiotoxin (CTX) injection: Inject a specific volume and concentration of CTX (e.g., 50 µL of 20 µM) into the gastrocnemius muscle.[16]
-
Pinch injury: Apply a controlled mechanical pinch to the muscle.
-
-
-
Inhibitor Treatment:
-
Administer the test inhibitor (e.g., Alk2-IN-2) or vehicle control to the mice via a clinically relevant route, such as oral gavage.
-
The dosing regimen (dose, frequency, and duration) should be based on prior pharmacokinetic and tolerability studies.
-
-
Quantification of HO:
-
At a predetermined time point post-injury (e.g., 14-21 days), euthanize the mice.
-
Harvest the hindlimbs and fix them in a suitable fixative (e.g., 4% paraformaldehyde).
-
Quantify the volume of HO using micro-computed tomography (µCT).[15][16]
-
For histological analysis, decalcify the bone, embed the tissue in paraffin, and perform staining (e.g., Hematoxylin and Eosin (H&E), Alcian Blue for cartilage) to visualize the tissue morphology and cellular composition of the HO lesions.
-
-
Data Analysis:
-
Measure the HO volume in each animal.
-
Statistically compare the HO volumes between the inhibitor-treated and vehicle-treated groups to determine the percentage of HO reduction.
-
Mandatory Visualizations
Signaling Pathway of ALK2 in FOP
Caption: Aberrant ALK2 signaling pathway in FOP and the point of intervention for ALK2 inhibitors.
Experimental Workflow for In Vivo FOP Mouse Model
Caption: Workflow for evaluating ALK2 inhibitor efficacy in a preclinical FOP mouse model.
Logical Relationship of ALK2 Inhibitor Selectivity
Caption: Comparative selectivity profiles of various ALK2 inhibitors against related kinases.
References
- 1. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. biozol.de [biozol.de]
- 3. glpbio.com [glpbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glpbio.com [glpbio.com]
- 9. The type I BMP receptor ACVR1/ALK2 is required for chondrogenesis during development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.cn [promega.com.cn]
- 15. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brain-Penetrant ALK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Activin Receptor-Like Kinase 2 (ALK2) inhibitors, with a focus on their ability to penetrate the blood-brain barrier (BBB). The development of brain-penetrant ALK2 inhibitors is crucial for treating central nervous system (CNS) disorders where ALK2 is implicated, such as Diffuse Intrinsic Pontine Glioma (DIPG), a fatal childhood brain tumor.[1][2] Gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 receptor, are found in approximately 25-33% of DIPG cases.[3][4] This guide summarizes key pharmacokinetic data, details the experimental protocols used to assess brain penetration, and visualizes the relevant biological and experimental pathways.
Data Presentation: Comparison of ALK2 Inhibitors
The following table summarizes the brain penetration and pharmacokinetic properties of several notable ALK2 inhibitors. The brain-to-plasma (B/P) ratio is a key metric for assessing brain penetration.
| Compound | Brain-to-Plasma (B/P) Ratio | Animal Model | Dosing & Time Point | Oral Bioavailability (F %) | Reference |
| LDN-193189 | 1.34 | Mouse | 25 mg/kg, 2h post-dose (Day 14) | 94% | [5] |
| LDN-214117 | 0.80 | Mouse | 25 mg/kg, 2h post-dose (Day 14) | 75% | [5] |
| M4K2163 | Increased B/P ratio (compared to M4K2009) | Rat | Not specified | Not specified | [1] |
| M4K2308 | > 3 | NOD-SCID male mice | 10 mg/kg, 4h post-dose | Not specified | [4] |
| M4K2304 | > 3 | NOD-SCID male mice | 10 mg/kg, 4h post-dose | Not specified | [4] |
| M4K2306 | > 3 | NOD-SCID male mice | 10 mg/kg, 4h post-dose | Not specified | [4] |
| Compound 2 | 1.6 | Rat | Not specified | Orally bioavailable | [1] |
Note: Direct comparison should be made with caution due to variations in experimental conditions, such as animal models and dosing regimens.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK2 signaling pathway and a typical experimental workflow for assessing the brain penetration of an inhibitor.
Caption: ALK2 Signaling Pathway and Point of Inhibition.
References
- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
how does Alk2-IN-5 compare to novel ALK2 inhibitors in development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of publicly available data on novel inhibitors of Activin receptor-like kinase 2 (ALK2), a key therapeutic target in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). While this report aims to be comprehensive, specific quantitative data for a compound designated "Alk2-IN-5" was not publicly available at the time of this writing. The guide focuses on a selection of prominent novel ALK2 inhibitors currently under investigation, presenting their performance based on supporting experimental data.
ALK2 Signaling Pathway and Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of BMP ligands, ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then translocate to the nucleus to regulate gene expression involved in bone formation and other cellular processes. Gain-of-function mutations in ALK2 can lead to aberrant signaling and the development of diseases like FOP. Novel ALK2 inhibitors aim to block the kinase activity of ALK2, thereby preventing the downstream signaling cascade.
Caption: Simplified ALK2 signaling pathway and the mechanism of action for novel inhibitors.
Quantitative Comparison of Novel ALK2 Inhibitors
The following tables summarize the publicly available biochemical potency (IC50) and selectivity data for several novel ALK2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values indicate higher potency. Selectivity is crucial to minimize off-target effects.
| Inhibitor | ALK2 IC50 (nM) | ALK2 (R206H) IC50 (nM) | Reference(s) |
| Saracatinib (AZD0530) | 6.7 | - | [1] |
| INCB000928 (Zilurgisertib) | 15 | - | [2][3] |
| BLU-782 (Fidrisertib/ALK2-IN-1) | 0.6 | 0.2 | [4][5] |
| LDN-214117 | 24 | - | [6] |
| M4K2009 | <20 (biochemical) | - | [7][8][9] |
| M4K2163 | - | - | [7][8][9] |
| OD-36 | 47 | 22 | [5] |
| OD-52 | - | - | - |
| CDD-2789 | 6.4 | - | [10] |
Table 1: Biochemical Potency of Novel ALK2 Inhibitors
| Inhibitor | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference(s) |
| Saracatinib (AZD0530) | 19 | 621 | 6890 | 6130 | [1] |
| BLU-782 (Fidrisertib/ALK2-IN-1) | 3 | 45 | 155 | 24 | [4][5] |
| LDN-214117 | 27 | 1171 | 3000 | - | [6] |
| CDD-2789 | 9.9 | 831 | 1212 | 425 | [10] |
Table 2: Kinase Selectivity Profile of Novel ALK2 Inhibitors
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are generalized protocols for key experiments used in the characterization of ALK2 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of ALK2. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitor's potency.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the ALK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (inhibitor) are added to the reaction mixture. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated. The signal is read using a luminometer.
-
IC50 Determination: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[1][2][6][7][11]
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to the ALK2 protein within living cells, providing a more physiologically relevant measure of target engagement.
Generalized Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing an ALK2-NanoLuc® fusion protein.
-
Assay Plate Seeding: The transfected cells are seeded into multi-well plates.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to ALK2 is added to the cells, followed by the addition of serial dilutions of the test inhibitor.
-
Equilibration: The plate is incubated to allow the inhibitor to compete with the tracer for binding to the ALK2-NanoLuc® fusion protein.
-
BRET Measurement: A substrate for the NanoLuc® luciferase is added. If the fluorescent tracer is bound to the ALK2-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs, where the energy from the luciferase is transferred to the fluorescent tracer, which then emits light at a specific wavelength. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
IC50 Determination: The BRET ratio is measured using a plate reader, and the IC50 value, representing the concentration of inhibitor that displaces 50% of the tracer, is calculated from the dose-response curve.[12][13][14][15]
In Vivo Efficacy Studies in Mouse Models of Heterotopic Ossification (HO)
These studies assess the ability of ALK2 inhibitors to prevent or reduce the formation of ectopic bone in animal models that mimic human diseases like FOP.
Generalized Protocol:
-
Animal Model: A common model is the conditional constitutively active ALK2 (caALK2) mouse model. In these mice, the expression of a mutated, constitutively active form of ALK2 (e.g., ALK2Q207D or ALK2R206H) can be induced in specific tissues, often by an injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the muscle.[9][16]
-
Induction of HO: Muscle injury, often in combination with Ad.Cre injection, is used to trigger the formation of heterotopic bone.
-
Inhibitor Administration: The test inhibitor is administered to the mice, typically orally, starting before or after the induction of HO, depending on the study design (prophylactic or therapeutic). A vehicle control group is also included.
-
Monitoring and Analysis: The formation of HO is monitored over time using imaging techniques such as micro-computed tomography (µCT) or X-ray. At the end of the study, tissues can be harvested for histological analysis to examine bone and cartilage formation.
-
Efficacy Assessment: The volume of heterotopic bone is quantified and compared between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the inhibitor.[9][16]
Summary and Future Directions
The field of ALK2 inhibitor development is rapidly advancing, with several promising novel compounds demonstrating high potency and improved selectivity. Inhibitors like BLU-782 (Fidrisertib) and CDD-2789 show nanomolar potency against ALK2 and favorable selectivity profiles against other closely related kinases. The development of orally bioavailable compounds with good pharmacokinetic properties, such as LDN-214117 and its derivatives, is a significant step towards effective therapies for diseases driven by aberrant ALK2 signaling.
While direct comparative data for "this compound" is not publicly available, the information gathered on other novel inhibitors provides a valuable benchmark for ongoing and future drug discovery efforts. Continued research focusing on optimizing potency, selectivity, and pharmacokinetic profiles will be critical in translating these promising preclinical findings into effective and safe treatments for patients with FOP, DIPG, and other ALK2-related disorders. Future publications and clinical trial results will be essential to fully understand the comparative efficacy and safety of these emerging therapies.
References
- 1. ulab360.com [ulab360.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. carnabio.com [carnabio.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.com [promega.com]
- 11. HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to ALK2 Inhibitors: Evaluating Potency and Selectivity
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various Activin receptor-like kinase 2 (ALK2) inhibitors. The aim is to offer researchers, scientists, and drug development professionals an objective overview of the performance of these compounds, supported by experimental data and detailed methodologies. While the initial request specified "Alk2-IN-5," no public data could be found for a compound with this exact name at the time of this report. We have therefore included data for a similarly named and potent inhibitor, Alk2-IN-2, alongside other well-characterized ALK2 inhibitors.
Data Presentation: Comparative IC50 Values of ALK2 Inhibitors
The following table summarizes the reported IC50 values for several ALK2 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the ALK2 enzyme by 50% in vitro. Lower IC50 values are indicative of higher potency.
| Inhibitor | ALK2 IC50 (nM) | Notes |
| Alk2-IN-2 | 9 | Demonstrates 700-fold higher inhibition of ALK2 compared to ALK3.[1] |
| LDN-193189 | ~0.7 - 1.2 | A potent and widely used ALK2 inhibitor.[2] |
| K02288a | ~1.2 | Potency similar to LDN-193189.[2] |
| LDN-212854 | ~1.2 | Exhibits greater selectivity for ALK2 versus ALK5.[2] |
| Dorsomorphin | ~12 | A less potent, first-generation ALK2 inhibitor.[2] |
| DMH1 | ~12 | Potency is comparable to dorsomorphin.[2] |
| M4K2009 | Potent | A 3,5-diphenylpyridine derivative with enhanced potency and selectivity.[3] |
| CDD-2789 | 540 (cellular) | A metabolically stable analog with a good pharmacological profile.[4][5][6] |
Experimental Protocols: Determining ALK2 IC50 Values
The IC50 values presented in this guide are typically determined through in vitro kinase assays. Two common methods are the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the ADP-Glo™ Kinase Assay.
NanoBRET™ TE Intracellular Kinase Assay:
This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein expressed in live cells.[7]
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8]
-
Assay Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique that measures molecular proximity.[7]
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-ALK2 fusion protein.[7][8]
-
The transfected cells are seeded into 384-well plates.[8]
-
Cells are pre-treated with a NanoBRET™ tracer.[8]
-
The test compound (inhibitor) is then added at various concentrations.
-
The BRET signal is measured using a suitable plate reader. The signal decreases as the inhibitor displaces the tracer from the ALK2 protein.[8]
-
IC50 values are calculated from the dose-response curve.[8]
-
ADP-Glo™ Kinase Assay:
This is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[9]
-
Principle: The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal positively correlates with kinase activity.[9][10]
-
Procedure:
-
The ALK2 kinase reaction is performed in a buffer containing ATP and a suitable substrate (e.g., native casein protein).[10]
-
The test inhibitor is added at varying concentrations.
-
After the kinase reaction, the remaining ATP is depleted.
-
ADP is then converted to ATP.
-
The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured.
-
A decrease in luminescence indicates inhibition of the kinase, from which the IC50 value is determined.[9]
-
Mandatory Visualization: ALK2 Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ALK2 signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: The canonical and non-canonical ALK2 signaling pathways.
Caption: A typical workflow for a NanoBRET ALK2 inhibitor assay.
References
- 1. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com.cn [promega.com.cn]
- 10. ALK2 Kinase Enzyme System [promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of ALK2 Inhibitors
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This guide provides detailed procedural information for the safe disposal of ALK2 inhibitors, with a specific focus on ALK2-IN-2 as a representative compound, given that "Alk2-IN-5" is not a standard chemical identifier.
Compound Information: ALK2-IN-2
| Property | Value | Reference |
| CAS Number | 2254409-25-9 | [1] |
| Molecular Formula | C28H27N5O2S | [1] |
| Molecular Weight | 497.61 g/mol | [1] |
| Appearance | Solid powder | |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) for ALK2-IN-2, the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all chemical compounds with care. Standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields are recommended.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious lab coat should be worn.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.
Proper Disposal Procedures
The primary principle for the disposal of ALK2-IN-2 is to prevent its release into the environment. Do not let the product enter drains or water courses.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste ALK2-IN-2, including any contaminated materials (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
For solutions, absorb them with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is kept tightly closed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste container and its contents through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of ALK2 inhibitors.
Caption: Logical workflow for the safe disposal of ALK2 inhibitors.
Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
Wear full personal protective equipment.
-
For solid spills, carefully sweep or scoop up the material and place it in the designated waste container. Avoid generating dust.
-
For liquid spills, absorb with a non-combustible absorbent material and place it in the waste container.[1]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and dispose of all cleaning materials as hazardous waste.[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of ALK2 inhibitors, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for any chemical you are working with.
References
Personal protective equipment for handling Alk2-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for Alk2-IN-5 is not publicly available. This guide is based on safety protocols for similar potent, selective kinase inhibitors and general laboratory safety standards. Researchers must consult the supplier-specific SDS upon receipt of the compound and adhere to their institution's safety guidelines.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational plans for handling and disposal to ensure a safe laboratory environment.
Hazard Identification and Summary
While specific toxicological data for this compound is not available, compounds of a similar class, such as potent kinase inhibitors, should be handled as potentially hazardous. The safety data for a related compound, ROCK2-IN-5, indicates potential hazards.[1]
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Eye and Skin Contact | May cause skin and eye irritation. Potent compounds can be absorbed through the skin. | Wear protective gloves, protective clothing, and eye/face protection.[2][3] Avoid contact with skin and eyes.[4] |
| Inhalation | Avoid inhalation of dust or aerosols.[1] | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. All personnel must be trained on the proper use and limitations of their PPE.
| Task | Required PPE |
| Weighing Solid Compound | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles with side-shields or face shield[1][2][5]- Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Preparing Stock Solutions | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles with side-shields[1]- Work should be performed in a certified chemical fume hood. |
| Handling Solutions/Cell Culture | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety goggles |
| Emergency Spill Cleanup | - Nitrile or neoprene gloves[2][5]- Chemical-resistant apron[2][5]- Chemical splash goggles and face shield[2][5]- Respiratory protection may be required depending on spill size and substance volatility. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Proper storage is crucial for maintaining compound integrity and ensuring safety.
| Form | Storage Temperature | Conditions |
| Powder | -20°C[1] | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight.[1] |
| In Solvent (e.g., DMSO) | -80°C[1][6] | Store in small aliquots to avoid repeated freeze-thaw cycles.[6] |
-
Preparation: Before handling, ensure a designated work area within a chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers.
-
Weighing:
-
Don all required PPE for handling solids.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powder.
-
Carefully transfer the desired amount of this compound powder. Avoid creating dust.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use. Dispose of the wipe in the designated hazardous chemical waste container.
-
-
Solubilization:
-
Aliquoting and Storage:
-
Post-Handling Cleanup:
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated consumables (e.g., pipette tips, wipes, gloves) in the designated hazardous chemical waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste. Do not pour down the drain or discard in regular trash.[8][9]
-
Segregation: Keep this compound waste separate from other waste streams. It must be managed as hazardous waste.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").[9]
-
Liquid Waste:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, pipette tips, vials, wipes) in a designated, lined container.
-
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste accumulation and removal.[9]
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill in the laboratory.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
- 1. ROCK2-IN-5|MSDS [dcchemicals.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.es [fishersci.es]
- 4. kaadychemical.com [kaadychemical.com]
- 5. solusgrp.com [solusgrp.com]
- 6. glpbio.com [glpbio.com]
- 7. ALK2-IN-2 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. purdue.edu [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
